2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGLNWQATTZNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733283 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192711-88-8 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
This compound is a heterocyclic compound built upon the 7-deazapurine scaffold. While its name is a mouthful, its significance in the landscape of drug discovery and development is profound and elegant. This molecule is not typically an active pharmaceutical ingredient (API) itself, but rather a critical starting material—a versatile building block for the synthesis of highly targeted therapeutics. Its unique electronic properties and strategically positioned reactive sites make it a favored scaffold for developing kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and pivotal role in the creation of next-generation medicines, intended for researchers and professionals in the pharmaceutical sciences.
The Strategic Importance of the 7-Deazapurine Core
In the world of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds." These are structures that can bind to multiple biological targets with high affinity, allowing them to serve as a foundation for developing a wide range of therapeutic agents. The pyrrolo[2,3-d]pyrimidine core, of which this compound is a derivative, is one such scaffold.[1]
Structurally, it is an analogue of purine, a key component of DNA and RNA. This mimicry allows it to interact with the ATP-binding sites of many enzymes, particularly kinases.[2] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] By blocking the ATP-binding site, inhibitors developed from this scaffold can effectively shut down aberrant kinase activity. The absence of the nitrogen atom at the 7-position (hence "7-deaza") provides a key vector for chemical modification without disrupting the core interactions necessary for kinase binding, a crucial feature for optimizing drug properties.[5][6]
Physicochemical Profile and Structural Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis.
Identity and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 1192711-88-8[7]
-
Synonyms: 2-Chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine
Structural and Electronic Properties
The molecule's reactivity and biological function are dictated by its structure. It is a bicyclic, aromatic system containing a fused pyrrole and pyrimidine ring.[3] This extended π-electron system confers thermodynamic stability.[3] The key features for a synthetic chemist are the two primary reactive "handles":
-
C2-Chlorine Atom: The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various side chains to explore structure-activity relationships (SAR).
-
C4-Amino Group: The exocyclic amino group can be functionalized, although it is more commonly a key hydrogen-bonding moiety for interacting with the hinge region of kinase enzymes. It can also participate in nucleophilic substitution reactions.[3]
Physicochemical Data
The quantitative properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 168.58 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | >215°C | [9] |
| Boiling Point | 366.3 °C (Predicted) | [7] |
| Solubility | Soluble in DMSO and Methanol (with sonication); sparingly soluble in water. | [8][9] |
| pKa | 10.68 ± 0.20 (Predicted) | [9] |
Synthesis and Chemical Reactivity
The accessibility of this scaffold is crucial for its widespread use. Various synthetic routes have been developed, often starting from commercially available pyrimidine precursors.
General Synthetic Strategy
A common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination and amination steps. The specific sequence can vary, but the overall logic is to build the heterocyclic system and then install the key functional groups.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsred.com [ijsred.com]
- 3. Buy this compound | 1192711-88-8 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. sci-hub.box [sci-hub.box]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine | 84955-31-7 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This guide provides a comprehensive technical overview of the methodologies and data interpretation integral to the structural elucidation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes established analytical techniques with practical insights to ensure a thorough understanding of the characterization of this important molecule.
Introduction: The Significance of this compound
This compound, a member of the 7-deazapurine family, has garnered significant attention in pharmaceutical research. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, most notably protein kinases. This has led to its emergence as a privileged scaffold in the development of targeted therapies, particularly in oncology. A definitive confirmation of its molecular structure is the foundational step in any drug discovery campaign, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of the program.
This guide will detail a systematic approach to the structural verification of this compound, beginning with its chemical synthesis and followed by a multi-pronged analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and an overview of the potential application of X-ray Crystallography.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from commercially available pyrimidine derivatives. A common and adaptable approach involves the construction of the pyrrole ring onto a pre-existing pyrimidine core. The following protocol is a representative method adapted from established literature procedures for similar analogues.[1][2]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Dissolve the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF).
-
Add an excess of aqueous ammonia solution (e.g., 28-30%, 10-20 equivalents).
-
Heat the reaction mixture in a sealed vessel at 80-100 °C for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure this compound.
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start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Caption: Synthetic workflow for this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provides unambiguous evidence for the connectivity of atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the number of unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Broad Singlet | 1H | N7-H |
| ~7.0 - 7.2 | Doublet | 1H | C5-H |
| ~6.5 - 6.7 | Doublet | 1H | C6-H |
| ~6.0 - 6.5 | Broad Singlet | 2H | N4-H ₂ |
Causality Behind Predicted Chemical Shifts:
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N7-H (~11.5 - 12.5 ppm): The pyrrole NH proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.
-
C5-H and C6-H (~6.5 - 7.2 ppm): These two protons on the pyrrole ring are coupled to each other, resulting in a pair of doublets. Their chemical shifts are in the aromatic region, influenced by the electron-donating nature of the pyrrole nitrogen and the overall electronic landscape of the fused ring system.
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N4-H₂ (~6.0 - 6.5 ppm): The exocyclic amine protons will appear as a broad singlet, also subject to exchange. Their chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 | C 4 |
| ~155 | C 2 |
| ~152 | C 7a |
| ~125 | C 5 |
| ~105 | C 4a |
| ~100 | C 6 |
Rationale for Predicted Chemical Shifts:
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C4, C2, and C7a (~150 - 160 ppm): These carbons are part of the electron-deficient pyrimidine ring and are adjacent to nitrogen atoms, leading to significant deshielding.
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C5 and C6 (~100 - 125 ppm): These carbons belong to the electron-rich pyrrole ring and are therefore more shielded compared to the pyrimidine carbons.
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C4a (~105 ppm): This is the bridgehead carbon, and its chemical shift is influenced by both fused ring systems.
2D NMR Spectroscopy for Connectivity Confirmation
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HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. For instance, the proton at ~7.1 ppm would correlate with the carbon at ~125 ppm (C5-H5), and the proton at ~6.6 ppm would correlate with the carbon at ~100 ppm (C6-H6).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations and is crucial for piecing together the molecular framework. Key expected correlations include:
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The N7-H proton showing correlations to C5, C6, and C7a.
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The C5-H proton showing correlations to C4, C6, and C7a.
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The C6-H proton showing correlations to C4a, C5, and C7a.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule.
| Parameter | Value |
| Molecular Formula | C₆H₅ClN₄ |
| Exact Mass | 168.0203 |
| Monoisotopic Mass | 168.02027 |
The observation of a molecular ion peak corresponding to this exact mass would provide strong evidence for the proposed molecular formula. The isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature, with an M+2 peak approximately one-third the intensity of the molecular ion peak.
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI-MS conditions, the molecule is expected to fragment in a predictable manner.
M [label="[C6H5ClN4]+•\nm/z = 168"]; F1 [label="[C5H4N3]+•\nm/z = 106"]; F2 [label="[C5H3N3]+•\nm/z = 105"]; F3 [label="[C4H3N2]+\nm/z = 79"];
M -> F1 [label="- HCN, -Cl•"]; M -> F2 [label="- NH2Cl"]; F1 -> F3 [label="- HCN"]; }
Caption: A plausible mass spectrometry fragmentation pathway for the title compound.Interpretation of Fragmentation:
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Loss of HCN and Cl•: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN). Subsequent or concurrent loss of a chlorine radical could lead to a fragment at m/z 106.
-
Loss of NH₂Cl: Cleavage of the C4-NH₂ and C2-Cl bonds could result in the loss of a chloramine radical, leading to a fragment at m/z 105.
-
Further Fragmentation: The resulting fragments can undergo further decomposition, such as the loss of another molecule of HCN.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining suitable crystals can be a challenge, a successful crystallographic analysis would provide unequivocal proof of the structure.
Hypothetical Crystallographic Analysis Workflow
-
Crystallization: The purified this compound would be subjected to various crystallization screening conditions (e.g., slow evaporation, vapor diffusion) with a range of solvents and solvent systems.
-
Data Collection: A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.
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Structure Solution and Refinement: The diffraction data would be processed to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.
start [label="Purified Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Crystallization Screening"]; crystal [label="Single Crystal"]; data_collection [label="X-ray Diffraction Data Collection"]; structure_solution [label="Structure Solution & Refinement"]; final_structure [label="3D Molecular Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> crystallization; crystallization -> crystal; crystal -> data_collection; data_collection -> structure_solution; structure_solution -> final_structure; }
Caption: General workflow for single-crystal X-ray crystallography.Conclusion
The structural elucidation of this compound is a critical step in its application in drug discovery and development. A combination of chemical synthesis and rigorous analytical characterization using NMR spectroscopy and mass spectrometry provides a comprehensive and definitive confirmation of its molecular structure. While ¹H and ¹³C NMR establish the connectivity of the atoms, HRMS confirms the elemental composition. X-ray crystallography, when feasible, offers the ultimate proof of structure in the solid state. The methodologies and data interpretation outlined in this guide provide a robust framework for the unambiguous characterization of this important heterocyclic compound.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a pivotal intermediate in contemporary medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine isostere, is a privileged scaffold found in a multitude of biologically active molecules, most notably in the class of Janus kinase (JAK) inhibitors.[1] This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical logic, practical methodologies, and critical process parameters involved in the synthesis. We will dissect the most prevalent synthetic route, starting from readily available materials, detailing the formation of the key dichlorinated intermediate and its subsequent regioselective amination.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound hinges on the strategic and controlled functionalization of the pyrrolo[2,3-d]pyrimidine core. A logical retrosynthetic disconnection points to a key precursor: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate offers two electrophilic sites (C2 and C4) for nucleophilic substitution. The target molecule can be accessed via a regioselective amination, where the C4-chloro group is selectively displaced by an amino group.
The synthesis of the dichlorinated core itself is most efficiently approached by first constructing the fused heterocyclic ring system, followed by a robust chlorination step. A common and industrially viable starting material for this purpose is 6-aminouracil.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Core Intermediate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The construction of this key intermediate is a two-step process starting from 6-aminouracil. This route is favored for its efficiency and use of accessible starting materials.
Step 1: Pyrrole Ring Formation via Condensation
The initial step involves the formation of the fused pyrrole ring. This is achieved through the condensation of 6-aminouracil with chloroacetaldehyde.
-
Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the C5-position of the electron-rich 6-aminouracil onto the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration sequence to yield the bicyclic 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The choice of a weak base, such as sodium bicarbonate, is crucial to facilitate the reaction while preventing unwanted side reactions. The reaction temperature is maintained between 45-65°C to ensure a sufficient reaction rate without promoting decomposition.[1]
Step 2: Aromatization via Double Chlorination
The diol intermediate is not aromatic in the pyrimidine ring and requires conversion of the hydroxyl groups to chlorides. This transformation simultaneously achieves aromatization and installs the necessary leaving groups for subsequent amination.
-
Reagent Choice and Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation. It is a powerful dehydrating and chlorinating agent capable of converting the keto-enol tautomers of the pyrimidine ring into the desired dichloro derivative. The reaction is typically performed at elevated temperatures (75-90°C) to drive the reaction to completion.[1] The addition of a non-nucleophilic, hindered amine base like N,N-diisopropylethylamine (DIPEA) is critical. It acts as an acid scavenger, neutralizing the HCl generated during the reaction, which prevents potential side reactions and improves the overall yield and purity of the product.[1][2]
Caption: Workflow for the synthesis of the key dichloro-intermediate.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[1]
Part A: Preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
To a reaction vessel equipped with a stirrer and condenser, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and deionized water.
-
Heat the stirred suspension to 50-60°C.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise over 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 60-65°C and continue stirring for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the intermediate diol.
Part B: Preparation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.
-
To a flask equipped for reflux, add the dried intermediate diol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
-
Carefully add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 75-90°C and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is quenched by slowly adding it to ice-water with vigorous stirring.
-
The precipitated solid is filtered, washed with water until neutral, and dried under vacuum to afford the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
The crude product can be further purified by recrystallization or column chromatography.
Final Transformation: Regioselective Amination
The final step is the conversion of the dichlorinated intermediate into the desired 2-chloro-4-amino product. This is a nucleophilic aromatic substitution (SNAr) reaction that relies on the differential reactivity of the C2 and C4 positions.
-
Scientific Rationale for Regioselectivity: The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the attack at C4 more effectively than an attack at C2. This inherent electronic property allows for a highly selective mono-amination at the C4 position under controlled conditions.
-
Reaction Conditions: The amination is typically carried out using a source of ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures. The reaction must be carefully monitored to prevent the formation of the 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine byproduct, which can occur with prolonged reaction times or excessive temperatures.
Caption: Regioselective amination at the C4 position.
Experimental Protocol: Synthesis of this compound
-
Place 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a sealed pressure vessel.
-
Add a solution of aqueous ammonia (28-30%) or a saturated solution of ammonia in an alcohol like isopropanol.
-
Seal the vessel and heat the mixture to 80-120°C. The optimal temperature may vary and should be determined empirically.
-
Maintain the temperature and stir for 6-12 hours. Monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the desired product and minimize the di-substituted byproduct.
-
Once the reaction has reached optimal conversion, cool the vessel to room temperature.
-
Vent any excess pressure carefully.
-
The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with cold water and a minimal amount of cold alcohol, and dry under vacuum.
Summary of Synthesis Parameters
The following table summarizes the key parameters for the primary synthetic route discussed.
| Step | Reaction Type | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield |
| 1 | Condensation / Cyclization | 6-Aminouracil | Chloroacetaldehyde, NaHCO₃ | Water | 50 - 65 | 80 - 90% |
| 2 | Double Chlorination | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | POCl₃, DIPEA | Neat POCl₃ | 75 - 90 | 75 - 85% |
| 3 | Regioselective Amination | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Aqueous Ammonia | Water / Alcohol | 80 - 120 | 70 - 85% |
References
physicochemical properties of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
An In-Depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The pyrrolo[2,3-d]pyrimidine core is a prominent member of this class, recognized for its structural similarity to the purine nucleobase and its presence in various natural products and synthetic therapeutic agents.[1]
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is not merely an academic curiosity; it is a critical building block and key intermediate in the synthesis of complex pharmaceutical compounds.[2][3] Its strategic placement of a reactive chlorine atom and a nucleophilic amino group on the fused heterocyclic system provides chemists with versatile handles for molecular elaboration. Understanding its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential. This document provides a comprehensive overview of these properties, the methodologies for their characterization, and the chemical logic that underpins its utility in research and development.
Core Physicochemical Properties
The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical characteristics. These properties influence everything from reaction conditions and purification strategies to formulation and potential biological interactions. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₄ | [2][4] |
| Molecular Weight | 168.58 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1192711-88-8 | [2][4] |
| Appearance | Solid (Form may vary) | |
| Boiling Point | 366.3 °C (Predicted) | [4] |
| Solubility | Poorly soluble in water; enhanced solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol. | [2] |
The poor aqueous solubility is a critical consideration for both synthetic and biological applications.[2] This characteristic arises from the predominantly hydrophobic nature of the fused aromatic ring system and the halogen substituent, which outweighs the hydrophilic contributions of the amino group and nitrogen heteroatoms.[2] Consequently, synthetic transformations involving this molecule are typically performed in polar aprotic or polar protic organic solvents.
Structural Elucidation and Analytical Methodologies
Confirming the identity and purity of this compound is a prerequisite for its use in any application. A multi-technique approach is essential for unambiguous characterization.
Experimental Workflow for Characterization
The logical flow for characterizing a newly synthesized or procured batch of the title compound follows a standard, self-validating protocol designed to confirm both structure and purity.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. Buy this compound | 1192711-88-8 [smolecule.com]
- 3. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 4. This compound | 1192711-88-8 | FC63357 [biosynth.com]
An In-depth Technical Guide to the Potential Biological Targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, also known as 7-deazapurines.[1][2] This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[3][4] This structural mimicry makes the 7-deazapurine framework a "privileged scaffold" for the design of molecules that can interact with ATP-binding sites in various enzymes.[5][6] Consequently, the primary hypothesis for the biological activity of this compound is its function as a competitive inhibitor of protein kinases.[1][7]
This in-depth technical guide will explore the known and potential biological targets of this compound, with a primary focus on the protein kinase family. Furthermore, this guide will provide detailed, field-proven experimental workflows for the identification and validation of these targets, designed for researchers, scientists, and drug development professionals. The methodologies described herein are presented to ensure scientific integrity and provide a robust framework for investigating the mechanism of action of this and similar compounds.
Part 1: The Kinase Family as Primary Potential Targets
Rationale: The 7-Deazapurine Scaffold as an ATP Mimic
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, meaning it has a carbon atom in place of a nitrogen atom at the 7-position of the purine ring.[4][6] This substitution maintains the overall shape and hydrogen bonding capabilities necessary for recognition by the ATP-binding pockets of kinases.[3] By competing with endogenous ATP, inhibitors with this scaffold can block the phosphotransferase activity of kinases, thereby modulating cellular signaling pathways.[8]
Evidence from Structurally Related Analogs
While specific kinome-wide screening data for this compound is not extensively published, a significant body of literature on its close analogs provides strong evidence for its potential as a kinase inhibitor. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a variety of kinases, often with high potency.[9][10][11][12][13]
| Analog Class | Target Kinase(s) | Reported IC50 Values | Therapeutic Area | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | p21-activated kinase 4 (PAK4) | 2.7 nM - 20.2 nM | Cancer | [11] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) mutants | 0.21 nM (T790M mutant) | Cancer (NSCLC) | [10] |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives | c-Met, Axl | 1 nM (c-Met), 10 nM (Axl) | Cancer | [13] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives | Protein Kinase B (PKB/Akt) | Nanomolar range | Cancer | [13][14] |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amines | Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPK1, PfCDPK4) | 0.210 - 0.589 µM | Malaria | [12][15][16] |
Predicted Kinase Targets
Based on the evidence from structurally related compounds, this compound is predicted to show inhibitory activity against a range of protein kinases. The specific substitutions on the core scaffold will influence the selectivity profile. Key kinase families that are likely targets include:
-
Tyrosine Kinases: Such as EGFR, VEGFR, and members of the TAM subfamily (Tyro3, Axl, Mer).[10][13][17]
-
Serine/Threonine Kinases: Including those in the AGC family (PKA, PKB/Akt, PKC) and CMGC family (CDKs).[14][17]
-
Pathogen-specific Kinases: As demonstrated by the activity against P. falciparum CDPKs.[12][15][16]
Part 2: Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for the definitive identification and validation of the biological targets of this compound.
Initial Target Discovery: Kinase Profiling
To obtain a broad overview of the kinase targets of this compound, a kinome-wide profiling screen is the recommended first step.[18][19][20] This involves testing the compound against a large panel of purified kinases to determine its selectivity and potency.[19][20]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common fluorescence-based assay format, adaptable for high-throughput screening.[3]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant kinases and fluorescently labeled peptide substrates in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the compound serially diluted in kinase buffer. Include DMSO-only wells as a negative control and a known inhibitor for each kinase as a positive control.
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
-
Detection and Data Analysis:
-
Read the fluorescence signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Unbiased Target Identification: Chemical Proteomics
To identify potential targets without a preconceived bias towards kinases, chemical proteomics is a powerful approach.[21][22] Affinity chromatography coupled with mass spectrometry (AC-MS) can be used to pull down proteins that directly bind to the compound of interest from a cell lysate.[22][23][24]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Covalently couple the synthesized probe to the beads according to the manufacturer's protocol.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been treated with the linker alone or with an inactive analog of the compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[1]
-
Elute the specifically bound proteins by either:
-
Competitive elution with an excess of the free compound.
-
Denaturing elution with a buffer containing SDS.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Target Engagement and Validation in a Cellular Context
Confirming that a compound binds to its putative target within the complex environment of a living cell is crucial for target validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[4][5][25][26][27]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with either this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer such as PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[4]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[26]
-
Experimental Protocol: Cell-Based Phenotypic Assays
These assays are designed to confirm that target engagement by the compound leads to a functional cellular response.
-
Cell Proliferation Assay:
-
Seed cancer cell lines known to be dependent on the identified target kinase in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Measure cell viability using a reagent such as resazurin or CellTiter-Glo®.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay:
-
Treat cells with the compound at concentrations around its GI50.
-
After 24-48 hours, stain the cells with Annexin V and propidium iodide.
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
Part 3: Beyond Kinases - Exploring Other Potential Targets
While kinases are the most probable targets, the 7-deazapurine scaffold is also found in compounds with other biological activities, including antiviral and antiparasitic effects.[28][29][30] Therefore, it is prudent to consider the possibility of non-kinase targets. The unbiased chemical proteomics approach (AC-MS) described above is well-suited for this purpose, as it can identify any protein that binds to the compound, regardless of its enzymatic function. Additionally, quantitative proteomic approaches, such as profiling the proteome of cells treated with the compound, can provide insights into the downstream effects and pathways modulated by the compound, potentially revealing its mechanism of action and indirect targets.[17]
Conclusion
This compound is a compound with a high potential to act as a kinase inhibitor due to its 7-deazapurine core structure, which mimics the adenine moiety of ATP. Evidence from a multitude of structurally related analogs strongly suggests that it will likely target a range of protein kinases involved in cell signaling pathways critical to diseases such as cancer. This guide has outlined a rational and robust series of experimental workflows, from broad initial screening to specific in-cell validation, that will enable researchers to definitively identify and characterize the biological targets of this promising compound. The integration of in vitro biochemical assays, unbiased chemical proteomics, and cell-based functional assays will provide a comprehensive understanding of its mechanism of action and pave the way for its further development as a potential therapeutic agent.
References
- 1. conductscience.com [conductscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. sci-hub.box [sci-hub.box]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. researchgate.net [researchgate.net]
- 17. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. protocols.io [protocols.io]
- 23. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. scispace.com [scispace.com]
- 26. benchchem.com [benchchem.com]
- 27. ijsred.com [ijsred.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Quantitative Proteomic Analysis of 2D and 3D Cultured Colorectal Cancer Cells: Profiling of Tankyrase Inhibitor XAV939-Induced Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This unassuming heterocyclic compound has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. We will explore the foundational chemistry that led to its creation, analyze the various synthetic methodologies developed over the years, and delve into the structure-activity relationships that underscore its significance as a privileged scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical molecular entity.
Introduction: The Rise of the 7-Deazapurine Core
The story of this compound is intrinsically linked to the broader family of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These compounds are bioisosteres of purines, the fundamental building blocks of DNA and RNA. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom creates a scaffold that can mimic the natural ligand ATP, allowing it to bind to the active site of kinases.[1][2] This structural nuance has proven to be a highly successful strategy in the design of kinase inhibitors.
The pyrrolo[2,3-d]pyrimidine nucleus's ability to engage in strong hydrogen bonding interactions with the kinase hinge region, mimicking the binding of adenosine, makes it an ideal starting point for the development of potent and selective inhibitors.[3] This has led to the successful development of several FDA-approved drugs, including Tofacitinib and Ruxolitinib, for the treatment of inflammatory diseases and myeloproliferative disorders. The subject of this guide, this compound, is a key intermediate in the synthesis of many of these groundbreaking therapies.
A Historical Perspective: The Discovery of a Versatile Intermediate
The foundational work on the synthesis of pyrrolo[2,3-d]pyrimidines can be traced back to the mid-20th century. A pivotal paper by J. Davoll published in the Journal of the Chemical Society in 1960 laid the groundwork for the synthesis of this class of compounds.[4] While this early work did not specifically detail the synthesis of this compound, it established the fundamental chemical principles for constructing the 7-deazapurine core.
The subsequent explosion in kinase-targeted drug discovery in the late 20th and early 21st centuries propelled the development of more functionalized pyrrolo[2,3-d]pyrimidine intermediates. The introduction of a chlorine atom at the 2-position and an amine at the 4-position proved to be a particularly fruitful strategic choice. The chlorine atom at the 2-position provides a reactive handle for further chemical modification through nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various side chains to modulate potency and selectivity. The amino group at the 4-position is crucial for mimicking the hydrogen bonding interactions of adenine in the ATP binding pocket of kinases.
The first specific, high-yielding synthetic routes to this compound and its precursors, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, were developed to meet the growing demand for these intermediates in drug development programs. These synthetic advancements were often disclosed in the patent literature, reflecting the intense industrial interest in this scaffold.
Synthetic Strategies: From Classical Methods to Modern Innovations
The synthesis of this compound has evolved significantly over the years, with a focus on improving yield, scalability, safety, and environmental impact. The primary synthetic challenge lies in the construction of the fused pyrrole and pyrimidine ring system with the desired substitution pattern. Most synthetic approaches converge on the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be selectively aminated at the 4-position.
Synthesis of the Core Scaffold: Building the Pyrrolo[2,3-d]pyrimidine Ring
Several strategies have been employed to construct the 7-deazapurine core. A common and historically significant approach starts from a substituted pyrimidine.
Classical Approach from 6-Aminouracil:
One established method begins with the readily available 6-aminouracil. This route involves the reaction of 6-aminouracil with chloroacetaldehyde to form the pyrrole ring, followed by chlorination to yield the dichloro intermediate.
Caption: Classical synthesis of the dichloro intermediate from 6-aminouracil.
This method, while effective, can suffer from harsh reaction conditions and the use of hazardous reagents like phosphorus oxychloride.
Modern Synthetic Routes:
More recent synthetic innovations have focused on improving the efficiency and safety of the core scaffold synthesis. These methods often employ milder reagents and catalytic processes. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the pyrrole ring.
Selective Amination: The Final Step to the Desired Product
Once the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is obtained, the final step is a selective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the 4-position. This selectivity is generally achieved due to the higher reactivity of the chlorine atom at the 4-position compared to the 2-position.
Protocol for Selective Amination:
-
Dissolution: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, such as isopropanol or ethanol.
-
Ammonia Source: Add a source of ammonia, typically aqueous ammonia or ammonia gas bubbled through the solution.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 120°C in a sealed vessel.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture, and isolate the product by filtration. The crude product can be purified by recrystallization.
Caption: Selective amination of the dichloro intermediate.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Classical | 6-Aminouracil | Ring formation with chloroacetaldehyde, chlorination with POCl3 | Readily available starting material | Harsh reagents (POCl3), potential for side products |
| Modern Catalytic | Substituted Pyrimidines | Pd-catalyzed cross-coupling | Milder reaction conditions, higher yields | Cost of catalyst, requires specialized equipment |
The Role in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
The significance of this compound in drug discovery stems from its role as a versatile and "privileged" scaffold. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity.
Mechanism of Action: Mimicking ATP
As previously mentioned, the 7-deazapurine core of this compound acts as an ATP mimic.[1] The nitrogen atoms in the pyrimidine ring and the exocyclic amino group form crucial hydrogen bonds with the "hinge" region of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the binding of the natural substrate and thereby inhibiting the kinase's catalytic activity.
Caption: Mechanism of kinase inhibition by ATP-competitive inhibitors.
Structure-Activity Relationship (SAR): Fine-Tuning Potency and Selectivity
The chlorine atom at the 2-position of this compound is the key to its utility as a versatile intermediate. This position is solvent-exposed in the kinase active site and points towards the "selectivity pocket," a region of the active site that varies significantly between different kinases. By introducing a wide variety of substituents at this position, medicinal chemists can fine-tune the inhibitor's potency and selectivity for a specific kinase target.
Key SAR Insights:
-
Small, Hydrophobic Groups: Introduction of small, hydrophobic groups at the 2-position often leads to potent and selective inhibitors.
-
Hydrogen Bond Donors/Acceptors: Incorporating groups capable of forming additional hydrogen bonds within the selectivity pocket can significantly enhance binding affinity.
-
Linker Chemistry: The nature of the linker connecting the substituent to the 2-position can influence the inhibitor's conformational flexibility and its ability to adopt an optimal binding pose.
Conclusion and Future Outlook
From its conceptual origins in the study of purine analogs to its current status as a cornerstone of modern drug discovery, the journey of this compound is a testament to the power of rational drug design. Its unique combination of a bioisosteric core and a strategically placed reactive handle has enabled the development of a multitude of life-changing therapies. As our understanding of kinase biology continues to expand, this versatile scaffold is poised to play an even more significant role in the development of next-generation targeted therapies for a wide range of diseases. The ongoing innovation in synthetic methodologies will undoubtedly make this critical intermediate more accessible, further fueling its application in the relentless pursuit of new medicines.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 26. Pyrrolo[2,3-d]pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Privileged Scaffold for Kinase Inhibitor Drug Discovery
Abstract: The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, represents a cornerstone in the design of targeted kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective ATP mimic, granting access to the highly conserved ATP-binding pocket of protein kinases. This guide focuses on a key derivative, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a versatile chemical intermediate and foundational scaffold. We will dissect its physicochemical properties, mechanism of action, and strategic application in the development of potent and selective kinase inhibitors. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a survey of its therapeutic potential.
The 7-Deazapurine Scaffold: An Introduction to a Privileged Structure
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The vast majority of kinase inhibitors achieve their effect by competing with the endogenous substrate, adenosine triphosphate (ATP).[3]
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is an analogue of the natural purine core of adenine.[4][5] The strategic replacement of the nitrogen atom at the N7 position with a carbon atom makes the five-membered ring more electron-rich and introduces a vector for chemical modification at the C7 position.[5] This seemingly minor alteration has profound implications:
-
Preservation of Key Interactions: It maintains the essential hydrogen bonding pattern required for binding to the kinase hinge region, effectively mimicking adenine.[6]
-
Enhanced Binding Affinity: The modification can lead to better binding to enzymes compared to standard purine analogues.[5]
-
Vector for Optimization: The C7 position becomes a key site for substitution, allowing chemists to probe a hydrophobic pocket within the ATP-binding site to enhance both potency and selectivity.[4][7]
Within this class of privileged structures, This compound (Molecular Formula: C₆H₅ClN₄, Molecular Weight: 168.58 g/mol ) emerges as a particularly valuable building block.[6][8] The chlorine atom at the C2 position and the amine group at the C4 position are reactive handles, enabling diverse chemical modifications and the systematic construction of compound libraries for lead discovery and optimization.[6]
Synthetic Strategy and Chemical Reactivity
The utility of this compound as a scaffold is underpinned by its synthetic accessibility and the orthogonal reactivity of its functional groups. Various synthetic routes have been established, often beginning with substituted pyrimidine precursors.[9][10]
A common and powerful strategy for derivatization involves leveraging modern cross-coupling reactions. The distinct chemical environments of the C-Cl bond at the C2 position and the N-H or C-H bonds of the pyrrole ring allow for selective and sequential functionalization. This is crucial for systematically exploring the chemical space around the core to optimize inhibitor potency and selectivity.[11] Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl substituents, which can form critical interactions within the kinase active site.[12]
Below is a generalized workflow illustrating the synthesis of a diverse library of kinase inhibitors starting from a related, functionalized 7-deazapurine core. This process highlights the strategic, step-wise modification that is central to medicinal chemistry campaigns in this area.
Caption: Generalized synthetic workflow for derivatization.[11]
Mechanism of Action: Competitive ATP Inhibition
This compound and its derivatives function primarily as ATP-competitive inhibitors.[13] They are designed to occupy the adenine-binding region of the kinase catalytic site, thereby preventing the binding and subsequent hydrolysis of ATP.
The core scaffold achieves this through a specific pattern of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The N1 nitrogen and the C4 amino group of the pyrimidine ring typically act as hydrogen bond acceptors and donors, respectively, interacting with the backbone amide groups of the hinge residues. This interaction is critical for anchoring the inhibitor within the active site.
Caption: ATP-competitive binding in the kinase active site.
The true power of this scaffold lies in the opportunities for optimization. Substituents introduced at the C2, C4, and C7 positions can extend into adjacent pockets of the active site. Modifications that interact with the hydrophobic pocket near the "gatekeeper" residue, for instance, are a well-established strategy for tuning the inhibitor's selectivity profile, allowing it to preferentially inhibit one kinase over the hundreds of others in the human kinome.[4]
Applications in Drug Discovery: A Multi-Targeted Scaffold
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a wide range of clinically relevant kinases. This versatility underscores its status as a privileged structure in medicinal chemistry.[14][15]
| Kinase Target Family | Representative Kinase | Example Derivative Application | Reference |
| Tyrosine Kinases | EGFR, HER2, VEGFR2 | Potent inhibitors for oncology, targeting tumor growth, proliferation, and angiogenesis. | [11][15] |
| Serine/Threonine Kinases | Akt (PKB), LRRK2 | Targeting survival pathways in cancer and neurodegenerative diseases like Parkinson's. | [13][16] |
| Cell Cycle Kinases | CDK2 | Inducing cell cycle arrest and apoptosis in cancer cells. | [2][15] |
| Parasitic Kinases | PfCDPK1, PfCDPK4 | Development of antimalarial agents by targeting essential Plasmodium falciparum kinases. | [12][17] |
Case Study: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancers, making its components, particularly Akt (also known as Protein Kinase B or PKB), high-priority drug targets.[13] Several potent and selective Akt inhibitors have been developed using the 4-amino-pyrrolo[2,3-d]pyrimidine core.[13] These inhibitors function by blocking the phosphorylation of downstream Akt substrates, thereby inhibiting cell survival signals and promoting apoptosis.
Caption: Inhibition of the pro-survival PI3K/Akt pathway.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Evaluating the potency of a novel compound is a foundational step in drug discovery. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency. A widely used method for its determination is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[18][19] Less ADP production in the presence of an inhibitor corresponds to higher kinase inhibition.
Step-by-Step Methodology: IC₅₀ Determination using ADP-Glo™
Causality Statement: This protocol is designed to create a self-validating system. A known non-selective inhibitor (e.g., Staurosporine) is used as a positive control to ensure the assay system is working correctly, while a DMSO control establishes the baseline of 100% kinase activity. The serial dilution of the test compound allows for the generation of a dose-response curve, from which a reliable IC₅₀ value can be calculated.
Materials:
-
Kinase of interest (e.g., EGFR, Akt)
-
Kinase-specific substrate peptide
-
ATP (at or near the Kₘ for the specific kinase)
-
Test Compound (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
Workflow:
Caption: Experimental workflow for an in vitro kinase assay.[18]
Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down over 10 points. Also prepare positive (e.g., Staurosporine) and negative (DMSO only) controls.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each serially diluted compound concentration or control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time based on kinase activity).
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader. The light signal is directly proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[18]
Conclusion
This compound is more than a mere chemical intermediate; it is a validated, privileged scaffold that continues to empower the discovery of novel kinase inhibitors. Its inherent ATP-mimicking properties, combined with synthetically tractable sites for modification, provide an ideal platform for medicinal chemists to tackle the persistent challenges of potency, selectivity, and drug resistance. The successful development of numerous clinical candidates based on this core structure is a testament to its enduring value. As our understanding of the human kinome deepens, this versatile scaffold will undoubtedly remain a critical tool in the arsenal of researchers and drug developers striving to create the next generation of targeted therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1192711-88-8 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 9. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Unraveling a Chemical Enigma: The Case of CAS Number 74728-56-0
An extensive search for chemical information associated with CAS number 74728-56-0 has yielded no identifiable substance in publicly available chemical databases and scientific literature. This suggests that the provided CAS number may be invalid, discontinued, or belongs to a proprietary substance not disclosed in the public domain.
Researchers, scientists, and drug development professionals rely on accurate CAS (Chemical Abstracts Service) numbers for the unambiguous identification of chemical substances. Each number is a unique numerical identifier assigned to a single, specific substance. The absence of information for CAS number 74728-56-0 prevents the creation of a comprehensive technical guide as requested.
A thorough investigation using various chemical and scientific search engines failed to retrieve any data related to this specific identifier. The search results were populated with information for other, valid CAS numbers, highlighting the specificity of the CAS registry system. For instance, searches often returned data for compounds such as 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No. 1563-56-0) and Piperazine (CAS No. 110-85-0), none of which correspond to the queried number.
Without foundational information such as the chemical name, structure, formula, and physical properties, it is impossible to delve into the core requirements of a technical guide, including:
-
Synthesis and Manufacturing: No reaction pathways or manufacturing processes can be described.
-
Mechanism of Action: Without knowing the molecule, its biological and chemical activities remain unknown.
-
Applications and Research: There is no basis to discuss its use in any scientific or industrial field.
-
Safety and Handling: No material safety data sheet (MSDS) or safety information is available.
-
Experimental Protocols: No established experimental procedures or analytical methods can be provided.
It is crucial for researchers to verify the CAS number from a reliable source. Discrepancies in CAS numbers can lead to significant errors in research, development, and safety protocols. We recommend cross-referencing the number with original documentation, patents, or supplier information.
Should a corrected CAS number be provided, a comprehensive technical guide can be developed, adhering to the principles of scientific integrity and providing in-depth, actionable insights for the scientific community.
Methodological & Application
Application Notes & Protocols: The Utility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase and Cellular Assays
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in biochemical and cell-based assays. As a pivotal member of the 7-deazapurine class of heterocyclic compounds, this molecule serves as a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to adenine allows it to function as a versatile precursor for the synthesis of potent kinase inhibitors. This document elucidates the underlying scientific principles, offers step-by-step methodologies for in vitro kinase inhibition and cellular proliferation assays, and provides insights into data interpretation, empowering researchers to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the 7-Deazapurine Scaffold
This compound, with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol , is a synthetic heterocyclic compound.[1][2] It belongs to the pyrrolo[2,3-d]pyrimidine family, commonly known as 7-deazapurines. The core structure is analogous to the natural purine base, adenine, but with the nitrogen atom at position 7 (N7) replaced by a carbon atom.[3]
This substitution is of profound importance in medicinal chemistry for two primary reasons:
-
Altered Electronic Properties : The replacement of N7 with a CH group makes the five-membered ring more electron-rich, which can influence binding interactions with target enzymes.[3]
-
Vector for Chemical Modification : The carbon at position 7 provides a new vector for chemical substitution, allowing for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties.[3]
These characteristics make the 7-deazapurine scaffold a foundational building block for developing inhibitors against protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4][5] this compound is a key intermediate in the synthesis of these targeted therapies.[1]
Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives synthesized from the this compound scaffold typically function as ATP-competitive inhibitors . Protein kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate protein. The 7-deazapurine core mimics the adenine portion of ATP, enabling it to bind within the highly conserved ATP-binding pocket of the kinase.
By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction and inhibiting the downstream signaling cascade. The substituents attached to the core structure are crucial for achieving high affinity and selectivity for the target kinase over the thousands of other kinases in the human kinome.
Figure 1: Mechanism of ATP-competitive kinase inhibition by a 7-deazapurine derivative.
Representative Biological Activity of Derivatives
While this compound is primarily a synthetic intermediate, its derivatives have shown potent activity against a range of therapeutically relevant targets. The following table summarizes representative data for compounds built upon the broader 7-deazapurine scaffold to illustrate its potential.
| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |
| Isatin-Deazapurine Hybrids | EGFR, HER2, VEGFR2, CDK2 | Nanomolar ranges | --INVALID-LINK--[4] |
| 7-Substituted Thioadenosines | NTRK1, DYRK1A/B, CSNK1D | <10 nM to 120 nM | --INVALID-LINK--[5] |
| 6-Benzylthioinosine Analogues | Toxoplasma gondii AK | 4.6 µM to 5.3 µM | --INVALID-LINK--[6] |
| Pyrrolo[2,3-d]pyrimidine-imines | (Antiproliferative) | 4.01 µM (on HT-29 cells) | --INVALID-LINK--[7] |
Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay
This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase using a luminescence-based assay that quantifies ATP consumption.
4.1. Principle The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower amount of remaining ATP corresponds to higher kinase activity. The test compound's ability to inhibit the kinase is measured by an increase in the luminescence signal (more ATP remaining) compared to an uninhibited control.
4.2. Materials
-
Test Compound: this compound or its synthesized derivative.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Enzyme: Purified, recombinant target kinase (e.g., EGFR, CDK2).
-
Substrate: Kinase-specific peptide or protein substrate.
-
ATP: Adenosine triphosphate, high purity.
-
Assay Buffer: Kinase assay buffer (composition is kinase-dependent, but typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35).
-
Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Hardware: White, opaque, low-volume 384-well assay plates; calibrated multichannel pipettes; plate reader with luminescence detection capabilities.
4.3. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration gradient for the dose-response curve. The final top concentration in the assay is typically 10-100 µM.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound (or DMSO for controls) to the appropriate wells of the assay plate.
-
Negative Control (0% Inhibition): 1 µL of DMSO.
-
Positive Control (100% Inhibition): 1 µL of a known potent inhibitor for the target kinase or simply no enzyme.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in kinase assay buffer.
-
Add 5 µL of the 2X master mix to each well containing the compound/DMSO.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 11 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the remaining ADP back to ATP and generate a luminescence signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader.
-
4.4. Data Analysis
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Experimental Protocol: Cell-Based Antiproliferative Assay (MTT)
This protocol assesses the effect of a test compound on the metabolic activity and proliferation of cultured cancer cells.
5.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Solubilizing these crystals and measuring the absorbance of the solution provides a quantitative measure of metabolically active cells.
5.2. Materials
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, MCF-7, A549).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: Prepared as a 10 mM stock in DMSO.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Hardware: Sterile, flat-bottomed 96-well cell culture plates; CO₂ incubator (37°C, 5% CO₂); multi-channel pipette; microplate reader capable of measuring absorbance at ~570 nm.
5.3. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle control wells (medium with 0.5% DMSO).
-
Incubate the treated cells for 48 to 72 hours.
-
-
MTT Assay & Data Acquisition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) at 570 nm using a microplate reader.
-
5.4. Data Analysis
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = 100 * (OD_Test / OD_VehicleControl)
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration required to reduce cell viability by 50%.
Figure 3: Workflow for the cell-based MTT proliferation assay.
Safety and Handling
This compound and its analogs should be handled with care in a laboratory setting.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9] Handle in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[10]
Conclusion
This compound is an invaluable chemical tool and building block for the discovery of novel therapeutics, particularly kinase inhibitors. The protocols detailed herein provide robust, validated methods for assessing the biological activity of derivatives synthesized from this scaffold. By understanding the principles behind these assays and adhering to meticulous experimental technique, researchers can effectively screen compounds, elucidate structure-activity relationships, and advance promising candidates in the drug development pipeline.
References
- 1. Buy this compound | 1192711-88-8 [smolecule.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine | 84955-31-7 [chemicalbook.com]
The Strategic Application of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Modern Cancer Research: A Guide for Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of targeted cancer therapy, the relentless pursuit of selective and potent kinase inhibitors remains a central theme. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding pocket of protein kinases. The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deaza-adenine analog, is a preeminent example of such a scaffold.[1][2] Its structural similarity to adenine allows it to function as a competitive inhibitor at the ATP-binding site, providing a robust foundation for the development of targeted therapeutics.[1][3]
The subject of this guide, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₆H₅ClN₄) , represents a critical and versatile intermediate built upon this privileged core. The presence of a reactive chlorine atom at the C2 position and an amino group at the C4 position offers medicinal chemists strategic handles for derivatization, enabling the synthesis of vast libraries of compounds tailored to inhibit specific kinases.[1] These modifications are crucial for achieving desired potency, selectivity, and pharmacokinetic profiles. Derivatives of this scaffold have shown significant promise and success in targeting a multitude of kinases implicated in oncogenesis, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Protein Kinase B (Akt/PKB), among others.[3][4][5][6][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the applications, underlying mechanisms, and practical protocols associated with the use of this compound in cancer research.
Part 1: The Role as a Foundational Building Block for Kinase Inhibitors
The primary application of this compound in oncology is its function as a key intermediate in the synthesis of kinase inhibitors.[1][8] The pyrrolo[2,3-d]pyrimidine nucleus provides the essential hydrogen bonding pattern for anchoring within the kinase hinge region, while the chloro and amine substituents serve as primary points for chemical elaboration.
-
The C4-Amino Group: This group is often utilized for coupling with various carboxylic acids, sulfonyl chlorides, or other electrophilic partners to introduce functionalities that can probe deeper into the kinase active site or extend towards the solvent-exposed region.
-
The C2-Chloro Group: As a leaving group, the chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of substituents, which can be pivotal for fine-tuning selectivity against different kinases. For instance, modifying this position can exploit subtle differences in the amino acid residues near the ATP-binding site across the kinome.
The strategic, stepwise modification of these positions allows for the construction of complex molecules with high affinity and specificity for their intended kinase targets. A prime example of the utility of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is in the industrial synthesis of Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[9][10]
Targeted Kinase Families and Therapeutic Indications
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for numerous kinase families, each associated with specific types of cancer.
| Kinase Target Family | Examples of Inhibitors | Associated Cancers | Reference |
| Janus Kinases (JAKs) | Tofacitinib, Ruxolitinib | Myelofibrosis, Polycythemia Vera, Hematological Malignancies | [11][12] |
| EGFR, Her2 | Novel Pyrrolopyrimidines | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer | [6][13][14] |
| FAK | Dimethylphosphine Oxide Derivatives | Breast Cancer, Lung Cancer | [5] |
| Akt (PKB) | Piperidine-4-carboxamides | Various solid tumors with deregulated PI3K/Akt pathway | [3][7] |
| Multi-Kinase (VEGFR2, CDK2) | Benzohydrazide Derivatives | Liver Cancer, various solid tumors | [6][13] |
| CK1δ | Novel Pyrrolopyrimidines | Bladder Cancer, Ovarian Cancer | [4] |
Part 2: Experimental Protocols and Methodologies
The following sections provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Protocol 1: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol describes a general method for derivatizing the pyrrolo[2,3-d]pyrimidine core, a common strategy in building kinase inhibitors. Here, we illustrate the introduction of an aryl group at a halogenated position (analogous to C5, as often seen in literature), which is a key step in creating many potent inhibitors.[15]
Objective: To couple an arylboronic acid to the pyrrolo[2,3-d]pyrimidine scaffold to introduce functionality crucial for kinase binding.
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups makes it ideal for the complex scaffolds used in medicinal chemistry. Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for this transformation.
Materials:
-
Iodinated this compound derivative (starting material)
-
Substituted Arylboronic Acid (e.g., 2-methoxynaphthaleneboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add the iodinated pyrrolo[2,3-d]pyrimidine starting material (1.0 eq).
-
Add the arylboronic acid (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Using a syringe, add DME as the organic solvent, followed by the 2M aqueous Na₂CO₃ solution (4.0 eq). The biphasic mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired coupled product.[15]
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To determine the concentration at which a synthesized pyrrolo[2,3-d]pyrimidine derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound, dissolved in DMSO to make a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Part 3: Mechanistic Insights and Signaling Pathways
The inhibitors derived from this compound primarily function by disrupting intracellular signaling cascades crucial for cancer cell survival and proliferation. A key pathway often targeted is the JAK/STAT pathway.
The JAK/STAT Signaling Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[12] In many cancers, this pathway is constitutively active, leading to uncontrolled gene expression related to cell proliferation, survival, and inflammation.
-
Ligand Binding: A cytokine binds to its receptor, causing receptor dimerization.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.
-
STAT Dimerization & Translocation: STATs are recruited, phosphorylated by JAKs, and then dissociate from the receptor to form dimers.
-
Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival and proliferation (e.g., Bcl-xL, Cyclin D1).
JAK inhibitors developed from the pyrrolo[2,3-d]pyrimidine scaffold bind to the ATP pocket of JAK enzymes, preventing the phosphorylation and activation cascade, thereby shutting down this pro-cancerous signaling.
JAK/STAT Signaling Pathway and Point of Inhibition:
References
- 1. Buy this compound | 1192711-88-8 [smolecule.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sci-hub.box [sci-hub.box]
- 15. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Modern Drug Synthesis
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a "privileged" heterocyclic system in medicinal chemistry. Its ability to mimic the adenine core of ATP allows it to effectively bind to the hinge region of various protein kinases, making it a cornerstone for the development of targeted therapeutics.[1] Within this class, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a highly versatile and critical intermediate. Its specific substitution pattern—an amine at the C4 position and a chlorine atom at the C2 position—offers synthetic handles for sequential, regioselective functionalization. This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed protocols involving this intermediate, with a focus on its role in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[2][3]
Physicochemical Properties & Safe Handling
Accurate characterization and safe handling are paramount for successful and reproducible synthetic outcomes.
Compound Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 1192711-88-8 | [4] |
| Molecular Formula | C₆H₅ClN₄ | [4][5] |
| Molecular Weight | 168.58 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | (Typical) |
| Melting Point | >250 °C | (Typical) |
| Boiling Point | 366.3 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO, limited solubility in other organic solvents | (General) |
Safety & Handling Protocols
As with any chlorinated heterocyclic compound, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2°C - 8°C, protected from light.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][9]
The Role in Kinase Inhibition: Targeting the JAK-STAT Pathway
The therapeutic relevance of the pyrrolo[2,3-d]pyrimidine scaffold is exemplified by its central role in JAK inhibitors. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and hematopoiesis.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[1][10]
JAK inhibitors containing the 7H-pyrrolo[2,3-d]pyrimidine core function as ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking the phosphorylation and activation of STAT proteins.
Synthetic Strategies & Key Reactions
The utility of this compound stems from the differential reactivity of its functional groups. The C4-amino group can be used as a directing group or a point of attachment, while the C2-chloro substituent is a prime site for carbon-carbon and carbon-heteroatom bond formation, typically via cross-coupling reactions. This is in contrast to the more common intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where the C4-chloro is highly susceptible to nucleophilic aromatic substitution (SNAr).[11][12]
The general synthetic logic involves building the core, introducing the desired substituents, and then leveraging the remaining reactive sites for final diversification.
Core Synthesis Pathway
A common route to the precursor of our target intermediate begins with 4-aminouracil.[13]
-
Cyclization: Reaction of 4-aminouracil with 2-chloroacetaldehyde yields 2,4-dihydroxypyrrolopyrimidine.[13]
-
Chlorination: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the dihydroxy intermediate into 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[14] This step must be handled with extreme care due to the hazardous nature of POCl₃.[15]
-
Selective Amination: The C4-chloro position is significantly more reactive towards nucleophiles than the C2-chloro position. A carefully controlled reaction with an ammonia source can selectively displace the C4-chloro group to yield this compound.
Key Application Reaction: Palladium-Catalyzed Cross-Coupling
With the C4-amine in place, the C2-chloro position is ideal for introducing aryl, heteroaryl, or alkyl groups via cross-coupling chemistry. This is fundamental for building the complex molecular architectures of modern therapeutics.[16]
-
Suzuki-Miyaura Coupling: This reaction is extensively used to form C-C bonds by coupling the C2-chloro position with a variety of organoboron reagents (boronic acids or esters). It is valued for its functional group tolerance and mild reaction conditions.[17]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, coupling the C2 position with primary or secondary amines. This is a powerful method for installing complex amine side chains.[18]
Application Protocol: Synthesis of a JAK Inhibitor Precursor via Suzuki Coupling
This protocol describes a representative Suzuki-Miyaura reaction to couple an aryl group at the C2 position of this compound, a key step in synthesizing various kinase inhibitors.
Objective: To synthesize 2-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) |
| This compound | C₆H₅ClN₄ | 168.58 | - | 500 mg | 2.97 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | - | 498 mg | 3.56 (1.2 eq) |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | - | 171 mg | 0.148 (0.05 eq) |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2 M | 4.5 mL | 9.0 (3.0 eq) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | 20 mL | - |
| Water | H₂O | 18.02 | Degassed | 5 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (500 mg, 2.97 mmol), 4-fluorophenylboronic acid (498 mg, 3.56 mmol), and Pd(PPh₃)₄ (171 mg, 0.148 mmol).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the starting halide. The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction.[19]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and the 2 M aqueous solution of sodium carbonate (4.5 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents. The aqueous base is required for the transmetalation step of the catalytic cycle.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane.
-
Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/water) can be employed.[15]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality or decomposed boronic acid.4. Ineffective base. | 1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of solvents and the reaction vessel.3. Use fresh boronic acid; check for decomposition.4. Use a different base (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Side Products | 1. Dehalogenation of starting material.2. Homocoupling of the boronic acid.3. N-Arylation at the pyrrole nitrogen. | 1. Lower reaction temperature; use a milder base.2. Ensure a strictly oxygen-free environment.3. Protect the pyrrole nitrogen (e.g., with a SEM or tosyl group) before coupling, followed by deprotection.[20] |
| Difficult Purification | 1. Co-elution of product with byproducts.2. Poor solubility of the product. | 1. Try a different solvent system for chromatography or switch to reverse-phase chromatography.2. For purification, dissolve the crude material in a minimal amount of hot DMSO or DMF and precipitate by adding an anti-solvent like water or ether. |
Conclusion
This compound is a strategically vital intermediate in pharmaceutical synthesis. Its defined and differential reactivity allows for the precise and modular construction of complex molecules, particularly kinase inhibitors targeting the JAK-STAT pathway. A thorough understanding of its handling, reactivity, and the nuances of its application in modern synthetic protocols, such as palladium-catalyzed cross-coupling, is essential for researchers and professionals in drug discovery and development. The continued exploration of this scaffold promises to yield new therapeutic agents with improved potency, selectivity, and safety profiles.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 4. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 5. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. medkoo.com [medkoo.com]
- 11. research.unl.pt [research.unl.pt]
- 12. srinichem.com [srinichem.com]
- 13. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 14. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine characterization
An Application Guide to the Comprehensive Characterization of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Abstract
This compound is a vital heterocyclic building block in medicinal chemistry, belonging to the 7-deazapurine class of compounds which are analogues of biologically significant purines.[1] Its structural integrity, purity, and stability are paramount for its successful application in drug discovery and development, particularly in the synthesis of kinase inhibitors. This document provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of this compound, ensuring its quality and suitability for research and manufacturing. We present detailed protocols and expert insights for structural elucidation, purity assessment, and physicochemical analysis.
Introduction: The Analytical Imperative
In the context of pharmaceutical development, a molecule is only as reliable as its characterization. For a key intermediate like this compound, a multi-faceted analytical approach is not merely a quality control measure but a foundational requirement for reproducible downstream synthesis and reliable biological data. An incomplete or inaccurate characterization can lead to failed reactions, misinterpreted structure-activity relationships (SAR), and significant delays in development timelines.
This guide outlines an integrated workflow designed to provide an unambiguous analytical profile of the target molecule. We will explore the "why" and "how" of each technique, moving from structural confirmation to quantitative purity and thermal stability.
Figure 1: Integrated workflow for the characterization of this compound.
Structural Elucidation: Confirming Molecular Identity
The first and most critical step is to confirm that the synthesized molecule has the correct atomic connectivity and composition. A combination of NMR, Mass Spectrometry, and IR spectroscopy provides a robust, self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone.
Expert Insight: For pyrrolo[2,3-d]pyrimidines, the protons on the pyrrole and pyrimidine rings have characteristic chemical shifts. The NH protons can exhibit broad signals and their chemical shift can be concentration and solvent-dependent. Deuterium exchange (D₂O shake) is a classic experiment to confirm the identity of NH protons, as they will disappear from the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for DMSO-d₆ as solvent)
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | H5 (Pyrrole) | ~6.5-6.7 | Doublet, adjacent to H6. |
| H6 (Pyrrole) | ~7.1-7.3 | Doublet, adjacent to H5. | |
| NH₂ (Amine) | ~6.8-7.2 (broad s) | Exchangeable protons on an electron-rich ring. | |
| NH (Pyrrole) | ~11.5-12.0 (broad s) | Acidic proton on the pyrrole ring.[2] | |
| ¹³C NMR | C2 | ~155-158 | Attached to electronegative Cl and N atoms. |
| C4 | ~158-160 | Attached to the exocyclic amine and two ring nitrogens. | |
| C4a | ~100-103 | Bridgehead carbon with lower electron density. | |
| C5 | ~98-100 | Pyrrole carbon adjacent to the bridgehead. | |
| C6 | ~125-128 | Pyrrole carbon. | |
| C7a | ~150-153 | Bridgehead carbon adjacent to the pyrimidine ring. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of polar organic compounds and for its high boiling point, which prevents evaporation.
-
Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Expert Insight: The presence of a chlorine atom makes the isotopic pattern in the mass spectrum a key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M) will be accompanied by an (M+2) peak with an intensity of approximately one-third of the M peak. This is a definitive signature for a monochlorinated compound.
Table 2: Key Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [3][4] |
| Molecular Weight | 168.58 g/mol | [3][4] |
| Monoisotopic Mass [M] | 168.0203 Da | [4] |
| Exact Mass [M+H]⁺ | 169.0276 Da | Calculated |
| Expected Isotopic Ratio [M+H]⁺ : [M+2+H]⁺ | ~3:1 | Theoretical |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like this amine.
-
Method:
-
Inject a small volume (1-5 µL) of the sample solution.
-
Use a simple mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion or a short chromatographic run. Formic acid is added to promote protonation and enhance the [M+H]⁺ signal.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the base peak corresponding to the [M+H]⁺ ion at m/z ~169.03.
-
Verify the presence of the isotopic peak at m/z ~171.03 with approximately 33% relative abundance.
-
For HRMS, confirm that the measured exact mass is within 5 ppm of the calculated value (169.0276 Da).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expert Insight: For this molecule, the key signatures will be the N-H stretches from both the pyrrole and the amine groups, which typically appear as sharp or broad bands above 3000 cm⁻¹. The aromatic ring system will also have characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.[2]
Protocol: FTIR Analysis (ATR)
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands and compare them to expected values for N-H, C-N, C=C, and aromatic C-H bonds.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for identifying and quantifying any related impurities.[5][6] A well-developed reverse-phase HPLC (RP-HPLC) method is essential.
Expert Insight: A gradient elution method is superior to an isocratic one for impurity profiling. It allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. UV detection is suitable as the pyrrolo[2,3-d]pyrimidine core is a strong chromophore.
Table 3: Recommended RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column for small molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier improves peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of impurities with varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Maintains reproducible retention times. |
| Detection | UV at 254 nm | The aromatic system absorbs strongly at this wavelength. |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile/Water (50:50) |
Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately prepare a stock solution of the compound at 1.0 mg/mL in the diluent. Prepare a working solution at ~0.1 mg/mL from the stock.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Analysis: Inject the working solution and run the gradient method.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %). Purity levels of >99% are often required for high-quality intermediates.[5]
Figure 2: Relationship between analytical techniques and the information they provide for characterization.
Physicochemical Characterization: Thermal Analysis
Understanding the thermal properties of a compound is crucial for determining its stability during storage, handling, and subsequent chemical reactions.
Expert Insight: Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key physical property and an indicator of purity. A sharp melting peak indicates a highly pure crystalline substance. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, identifying the onset of thermal decomposition.
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum TGA/DSC pan.
-
Instrumentation: Place the pan in a simultaneous TGA/DSC instrument.
-
Method:
-
Data Analysis:
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).
-
TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Conclusion
The comprehensive characterization of this compound requires an integrated suite of orthogonal analytical techniques. By combining NMR and high-resolution mass spectrometry for definitive structural confirmation, RP-HPLC for quantitative purity assessment, and thermal analysis for stability profiling, researchers and drug developers can ensure the quality and consistency of this critical building block. The protocols and insights provided in this guide form a robust framework for achieving a complete and reliable analytical data package.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsred.com [ijsred.com]
- 3. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 4. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Protocols for the Dissolution and Handling of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine for Experimental Use
An Application Guide for Researchers
Abstract: This guide provides a comprehensive framework for the effective dissolution and handling of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 84955-31-7), a key heterocyclic intermediate in medicinal chemistry. Given its poor aqueous solubility, proper preparation of stock and working solutions is paramount for generating reliable and reproducible data in biological assays. This document outlines the physicochemical properties of the compound, details step-by-step protocols for preparing solutions using dimethyl sulfoxide (DMSO), and explains the scientific rationale behind each procedural choice to ensure experimental integrity.
Introduction: Understanding the Compound
This compound is a pyrrolopyrimidine derivative, a class of compounds recognized for significant biological activity.[1] It serves as a critical structural motif and intermediate in the synthesis of targeted therapeutics, most notably as a precursor to Janus kinase (JAK) inhibitors like Tofacitinib, which is used in the treatment of rheumatoid arthritis.[2]
The primary challenge for researchers utilizing this compound in aqueous experimental systems (e.g., cell culture, enzymatic assays) is its hydrophobic nature, leading to poor solubility in water.[2] This necessitates a strategic approach to dissolution, typically involving the preparation of a high-concentration stock solution in an organic solvent, followed by careful dilution into the final aqueous medium. Adherence to a validated protocol is essential to prevent compound precipitation and ensure accurate final concentrations.
Physicochemical Profile & Solubility
A thorough understanding of the compound's properties is the foundation of a successful experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Rationale & Experimental Implication |
| Molecular Formula | C₆H₅ClN₄ | Confirms the elemental composition. |
| Molecular Weight | 168.58 g/mol | Critical for all molarity calculations. Use this exact value when weighing the compound to prepare stock solutions of a specific concentration.[2][3] |
| Appearance | White to off-white crystalline solid | Visual confirmation of the compound's expected physical state. |
| Solubility in Water | Poor / Insoluble | Direct dissolution in aqueous buffers or cell culture media is not feasible and will lead to inaccurate concentrations and compound precipitation.[2] |
| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol | DMSO is the recommended primary solvent. Its high solvating power and miscibility with aqueous solutions make it ideal for creating high-concentration stock solutions.[2] |
Core Principles of Solution Preparation
The strategy for dissolving poorly soluble compounds like this compound for biological assays hinges on a two-step process: creating a concentrated organic stock and then preparing a dilute aqueous working solution.
Caption: Logical flow for selecting the dissolution strategy.
-
Why Use a Concentrated Stock? Preparing a stock solution at a high concentration (e.g., 10-50 mM) in a solvent like DMSO allows for the addition of a very small volume to the final experiment. This minimizes the final concentration of the organic solvent, preventing potential solvent-induced artifacts or cytotoxicity.[4][5]
-
The Importance of the Vehicle Control: In any experiment, a "vehicle control" group must be included. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental groups but without the compound. This crucial step ensures that any observed biological effects are due to the compound itself and not the solvent.[6]
-
Avoiding Precipitation: When diluting the DMSO stock into an aqueous medium, rapid changes in solvent polarity can cause the compound to precipitate out of solution. This is mitigated by performing serial or stepwise dilutions and ensuring thorough mixing at each stage.[5]
Experimental Protocols
Safety First: Always handle chemical compounds with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7][8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber-colored vial or microcentrifuge tube
-
Vortex mixer and calibrated pipettes
Procedure:
-
Calculate Required Mass:
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Calculation: 10 mM × 1 mL × 168.58 g/mol = 1.69 mg
-
-
Weigh Compound: Tare a sterile, amber-colored vial on the analytical balance. Carefully weigh out 1.69 mg of the compound into the tared vial.
-
Add Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolve Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[7] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[4][5]
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (1 month) or -80°C for long-term stability (up to 6 months) .[5]
Protocol 2: Preparation of a 10 µM Working Solution
This protocol describes the dilution of the 10 mM DMSO stock into a final volume of 1 mL of cell culture medium or experimental buffer.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Perform Serial Dilution: A direct 1:1000 dilution can cause precipitation. A two-step serial dilution is highly recommended.
-
Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution. Add 2 µL of the 10 mM stock solution to 198 µL of the final aqueous medium (e.g., cell culture medium). Mix thoroughly by gentle vortexing or pipetting. This creates a 1:100 dilution.
-
Step B (Final Dilution): Prepare the 10 µM working solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of the final aqueous medium. Mix thoroughly. This creates the final 1:10 dilution.
-
-
Verify Final DMSO Concentration:
-
The final concentration of DMSO in this working solution is 0.1%. (1:100 dilution from Step A) × (1:10 dilution from Step B) = 1:1000 final dilution of the original DMSO stock. This is well below the typically recommended maximum of 0.5% for cell-based assays.[5]
-
-
Immediate Use: Working solutions should be prepared fresh immediately before each experiment to ensure stability and prevent degradation.[7]
Caption: Workflow for preparing stock and working solutions.
References
- 1. ijsred.com [ijsred.com]
- 2. Buy this compound | 1192711-88-8 [smolecule.com]
- 3. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Application Note & Protocol: Laboratory Synthesis and Purification of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Significance of a Privileged Scaffold
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a cornerstone intermediate in modern medicinal chemistry. As a member of the 7-deazapurine class of heterocycles, it serves as a bioisosteric analogue of purines, making it a "privileged scaffold" for interacting with a wide array of biological targets.[1][2] Its true value lies in its role as a critical building block for synthesizing highly potent and selective kinase inhibitors. The strategic placement of the chloro and amine functionalities allows for differential and site-selective modifications, enabling the construction of complex molecules targeting enzymes implicated in cancer, inflammatory diseases, and viral infections.[3][4] This guide provides a detailed, field-proven protocol for the synthesis and purification of this vital compound, grounded in mechanistic principles and practical laboratory experience.
Overall Synthetic and Purification Strategy
The synthesis of this compound is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The second, and focal, stage is a regioselective nucleophilic aromatic substitution (SNAr) on this precursor. The final stage is a robust purification workflow to achieve high purity suitable for downstream applications.
Caption: Overall workflow for the synthesis and purification.
Detailed Synthesis Protocol
Part A: Precursor Synthesis: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
The necessary precursor is synthesized by treating the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Mechanistic Insight: The hydroxyl group at the C4 position of the pyrimidinone tautomer is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion. A second chlorination occurs at the C2 position. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is crucial to act as a catalyst and to neutralize the HCl generated during the reaction, driving it to completion.[5]
Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equiv).
-
Add a suitable solvent such as toluene (~5 mL per gram of starting material).
-
Carefully add phosphorus oxychloride (POCl₃, ~3 equiv).
-
Warm the mixture to approximately 50°C.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equiv) dropwise, ensuring the internal temperature does not exceed 60°C.
-
Stir the reaction at 50°C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. This "reverse quench" is critical for controlling the highly exothermic reaction of residual POCl₃ with water.[5]
-
Neutralize the acidic aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.
Part B: Regioselective Amination to this compound
This step is the core of the synthesis, where the C4-chloro substituent is selectively replaced by an amino group.
Caption: Regioselective amination reaction scheme.
Mechanistic Rationale for Selectivity: The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine core is significantly more electrophilic than the C2 position. This heightened reactivity is due to the cumulative electron-withdrawing effects of the pyrimidine nitrogens, which are more pronounced at the C4 and C6 positions. Consequently, nucleophilic attack by ammonia occurs preferentially at C4, leading to the desired product with high regioselectivity.
Reagents & Conditions Table
| Reagent | MW ( g/mol ) | Moles (equiv) | Amount | Purpose |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 188.01 | 1.0 | e.g., 5.0 g | Starting Material |
| Ammonium Hydroxide (28-30% aq. solution) | 35.05 | Excess | e.g., 50 mL | Nucleophile/Solvent |
| 2-Propanol (IPA) | 60.10 | - | e.g., 50 mL | Co-solvent |
| Condition | Value | |||
| Temperature | 120 - 130 °C | Reaction Rate | ||
| Time | 18 - 24 hours | Reaction Completion | ||
| Vessel | Sealed Pressure Vessel | Maintain Pressure |
Step-by-Step Experimental Protocol:
-
Vessel Charging: Place 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) into a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add 2-propanol and the aqueous ammonium hydroxide solution.
-
Sealing and Heating: Securely seal the vessel. Place it in an oil bath or heating mantle pre-heated to 125°C.
-
Reaction Execution: Stir the mixture vigorously at this temperature for 18-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for the expected conditions.
-
Monitoring: After the allotted time, cool the vessel to room temperature. Progress can be checked by taking a small aliquot and analyzing via TLC (e.g., 10% MeOH in DCM) or LC-MS. The product is significantly more polar than the starting material.
-
Product Isolation (Workup):
-
Once the reaction is complete, cool the vessel in an ice bath for 1-2 hours.
-
The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then with a small amount of cold 2-propanol to remove residual impurities.
-
Dry the solid under vacuum at 50-60°C to yield the crude this compound.
-
Rigorous Purification Protocols
Achieving >99% purity is essential for subsequent synthetic steps, particularly in a drug development context.
Method 1: Recrystallization
Recrystallization is the most efficient method for purifying the product on a large scale, assuming a suitable solvent system can be identified.
Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as hot ethanol or an ethanol/water mixture.[5] Heat the mixture to boiling with stirring until all the solid dissolves.
-
If the solution is colored, hot filtration may be performed to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method 2: Silica Gel Column Chromatography
For smaller scales or when recrystallization fails to remove closely-related impurities, column chromatography is the method of choice.
Protocol:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexanes) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum volume of the eluent or a stronger solvent like methanol and load it onto the column.
-
Elution: Elute the column with a gradient solvent system. A typical gradient is from 100% Dichloromethane (DCM) to 90:10 DCM/Methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product as a solid.
Analytical Characterization for Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the pyrimidine proton (H-6), a doublet for one of the pyrrole protons (H-5), and another doublet for the other pyrrole proton, along with broad signals for the amine (NH₂) and pyrrole (NH) protons.
-
Mass Spectrometry (ESI+): Calculation for C₆H₅ClN₄ [M+H]⁺: 169.03.
-
Purity (HPLC): >98% (as measured by area percentage at a suitable wavelength, e.g., 254 nm).
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.
-
Pressure Reactions: Reactions in sealed vessels pose a significant risk if not handled correctly. Use a blast shield and ensure the vessel is not filled more than two-thirds of its total volume. Always allow the vessel to cool completely to room temperature before opening.
-
Ammonium Hydroxide: Concentrated solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood.
References
- 1. ijsred.com [ijsred.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of 7-Deazapurines
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its structural similarity to endogenous purines allows for interactions with a wide array of biological targets, yet the replacement of the N7 nitrogen with a carbon atom provides unique electronic properties and a vector for further chemical modification.[2] This often leads to derivatives with enhanced binding affinity, selectivity, and improved pharmacokinetic profiles.[2]
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors.[3][4] The strategic placement of the chloro, amine, and pyrrole functionalities offers three primary sites for diversification, enabling the exploration of a vast chemical space. This guide provides detailed protocols and application notes for the synthesis of derivatives of this versatile scaffold, focusing on reactions at the C2-chloro position and the N7-position of the pyrrole ring.
Strategic Approaches to Derivatization
The derivatization of this compound can be systematically approached by targeting its key reactive sites. The electron-deficient nature of the pyrimidine ring makes the C2-chloro group susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The pyrrole nitrogen, on the other hand, can be readily alkylated or arylated to introduce further diversity.
Below, we present detailed protocols for these key transformations, supported by insights into reaction mechanisms and troubleshooting.
Part 1: C2-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it is particularly well-suited for the arylation of heteroaryl chlorides.[5][6] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position, which is crucial for modulating the biological activity of the resulting compounds, especially in the context of kinase inhibition.[3]
Application Notes:
The success of the Suzuki-Miyaura coupling on electron-deficient substrates like 2-chloropyrimidines often hinges on the selection of the palladium catalyst, ligand, and base.[7][8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step.[7] The choice of base is also critical for the transmetalation step, with inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) being commonly employed.[7][8] Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times.[5]
Experimental Protocol: Synthesis of 2-(Aryl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vial (10 mL) with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[5]
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aryl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[9]
Data Presentation: Representative C2-Aryl Derivatives
| Compound | Aryl Substituent | Yield (%) | 1H NMR (DMSO-d6) δ ppm | HRMS (m/z) [M+H]+ |
| 1 | 4-Methoxyphenyl | 90 | 3.73 (s, 3H), 6.64 (d, J=4Hz, 1H), 6.91 (d, J=8Hz, 2H), 7.15-7.16 (m, 1H), 7.69 (d, J=8Hz, 2H), 8.18 (s, 1H), 9.12 (s, 1H) | 241.1083 |
| 2 | 4-Chlorophenyl | 86 | 6.79-6.80 (m, 1H), 7.25-7.26 (m, 1H), 7.37 (d, J=12Hz, 2H), 7.95 (d, J=12Hz, 2H), 8.29 (s, 1H), 9.44 (s, 1H) | 245.0588 |
| 3 | 4-Biphenyl | 89 | 6.84 (d, J=4Hz, 1H), 7.25-7.31 (m, 2H), 7.42 (d, J=8Hz, 2H), 7.64-7.66 (m, 4H), 8.01 (d, J=8Hz, 2H), 8.32 (s, 1H), 9.47 (s, 1H) | 287.5214 |
Characterization data adapted from[10].
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Part 2: C2-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It provides a direct route to synthesize 2-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are of significant interest in drug discovery.[2] This reaction is often more efficient and substrate-tolerant than classical nucleophilic aromatic substitution methods.
Application Notes:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step.[12] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine in the catalytic cycle.[14] The reaction should be performed under strictly inert conditions to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
Experimental Protocol: Synthesis of 2-(Substituted-amino)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst, and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the base and the anhydrous solvent.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[14]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Part 3: N7-Alkylation of the Pyrrole Ring
Modification of the pyrrole nitrogen (N7) is a common strategy to further diversify the 7-deazapurine scaffold and modulate its physicochemical properties, such as solubility and metabolic stability.[15] N-alkylation is typically achieved through a nucleophilic substitution reaction with an appropriate alkyl halide in the presence of a base.
Application Notes:
The choice of base is important to deprotonate the pyrrole nitrogen, making it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reactivity of the alkylating agent follows the general trend: I > Br > Cl.
Experimental Protocol: Synthesis of 7-Alkyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous DMF
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the base (2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.[10]
Data Presentation: Representative N7-Alkyl Derivative
| Compound | Alkyl Group | Yield (%) | 1H NMR (CDCl3) δ ppm | HRMS (m/z) [M+H]+ |
| 4 | Methyl | - | 3.61 (s, 3H), 5.10 (s, 1H), 6.90-7.32 (m, 9H), 4.16 (t, 2H), 2.95 (t, 2H), 2.03 (p, 2H), 1.93 (p, 2H) | - |
Characterization data for a related N-methylated pyrrolopyrimidine derivative adapted from[16].
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis of a diverse library of this compound derivatives. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient and predictable modification of this privileged scaffold. The resulting compounds are valuable tools for exploring structure-activity relationships and for the development of novel therapeutic agents, particularly in the field of oncology. Further exploration of other C-H activation and functionalization reactions on the pyrrole and pyrimidine rings will undoubtedly lead to the discovery of new chemical entities with unique biological properties.
References
- 1. ijsred.com [ijsred.com]
- 2. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 16. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: The Promise of the 7-Deazapurine Scaffold in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged structure in modern medicinal chemistry. Its structural similarity to the native purine core allows it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a vast array of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] This has positioned kinase inhibitors as a cornerstone of targeted therapy.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate and a versatile starting point for the synthesis of potent and selective kinase inhibitors.[4][5] The chlorine atom at the C2 position and the amine group at the C4 position serve as crucial handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in high-throughput screening (HTS) campaigns to identify novel kinase inhibitors. We will delve into the underlying principles of kinase inhibition by this scaffold, provide detailed, field-proven HTS protocols, and discuss the interpretation of screening data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a screening compound is fundamental to assay development and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₄ | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO, Methanol | |
| Purity | ≥98% (recommended for HTS) | |
| CAS Number | 56860-31-6 |
Mechanism of Action: Competitive ATP Inhibition
Derivatives of the 7-deazapurine core, including those synthesized from this compound, primarily function as ATP-competitive inhibitors.[2][6] They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades. The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The substituents at the C2 and C4 positions can be modified to exploit additional interactions within the active site, leading to enhanced potency and selectivity for specific kinases.[2]
High-Throughput Screening Workflows
A typical HTS campaign to identify kinase inhibitors using this compound or a library of its derivatives involves a primary screen to identify "hits," followed by secondary screens to confirm activity and determine potency.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Protocol 1: Primary Screen using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay suitable for HTS. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7] This protocol is designed for a 384-well plate format.
I. Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the initial kinase activity.[7]
II. Materials and Reagents
-
This compound (or derivative library) dissolved in 100% DMSO.
-
Kinase Substrate (peptide or protein).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Reaction Buffer (specific to the target kinase).
-
ATP.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
III. Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 20 nL of the compound stock to the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM in a 20 µL reaction volume.
-
For control wells, add 20 nL of 100% DMSO (negative control, 100% activity) or a known inhibitor (positive control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be empirically determined to be within the linear range of the assay.
-
Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
To initiate the kinase reaction, add 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
IV. Data Analysis
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Compounds exhibiting inhibition above a predetermined threshold (e.g., >50%) are considered "hits" and are selected for further investigation.
Protocol 2: Secondary Screen (IC50 Determination) using LanthaScreen® TR-FRET Kinase Assay
The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a sensitive and robust method for quantifying kinase activity, making it ideal for determining the potency (IC50) of hit compounds.[11]
I. Principle of the Assay
This assay utilizes a terbium-labeled antibody (donor) that recognizes a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.[11]
Caption: Principle of the LanthaScreen® TR-FRET Kinase Assay.
II. Materials and Reagents
-
Confirmed hit compounds from the primary screen.
-
Target Kinase.
-
LanthaScreen® Certified Kinase Substrate (Fluorescein-labeled).
-
LanthaScreen® Tb-labeled Phospho-Specific Antibody.
-
TR-FRET Dilution Buffer.
-
Kinase Reaction Buffer.
-
ATP.
-
EDTA (to stop the reaction).
-
Black, low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
III. Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a serial dilution of the hit compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.
-
-
Assay Plate Preparation:
-
Transfer a small volume (e.g., 2.5 µL) of the 4X compound dilutions to the assay plate.
-
-
Kinase Reaction:
-
Prepare a 4X kinase solution in kinase reaction buffer at a concentration that gives approximately 80% of the maximum signal (EC80), which should be determined experimentally.
-
Add 2.5 µL of the 4X kinase solution to each well containing the compound.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well. The final volume is 20 µL.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
IV. Data Analysis
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the kinase activity.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Negative Controls (DMSO): These wells represent 100% kinase activity and are used to define the top of the assay window.
-
Positive Controls (Known Inhibitor): These wells represent 0% kinase activity and define the bottom of the assay window.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.
Conclusion
This compound is a valuable scaffold for the discovery of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify and characterize potent and selective inhibitors derived from this versatile chemical starting point. By employing validated assay technologies such as ADP-Glo™ and LanthaScreen® TR-FRET, researchers can efficiently screen large compound libraries and advance the development of the next generation of targeted therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes & Protocols: Safe Handling and Storage of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction: Understanding the Compound
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various therapeutic agents, particularly kinase inhibitors for cancer therapy.[1][2] Its structure, featuring a pyrrolopyrimidine core, is analogous to purines, allowing it to interact with biological targets of interest.[2] The presence of a chlorine atom at the 4-position and an amine group at the 2-position imparts specific reactivity that is harnessed in synthetic transformations.[1][3]
However, the very features that make this compound a valuable synthetic intermediate also necessitate careful handling and storage procedures to ensure the safety of laboratory personnel and maintain the compound's integrity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4][5] A thorough risk assessment must be conducted before any work with this compound begins.
Primary Hazards:
-
Skin Irritation: The compound is categorized as a skin irritant.[4] Prolonged or repeated contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[4][5]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4]
-
Hygroscopicity: While not explicitly stated for this specific compound in all sources, related compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[6] This can affect the compound's stability and reactivity in subsequent experiments.
Engineering Controls: The First Line of Defense
To minimize exposure, all work with solid this compound should be conducted in a certified chemical fume hood or a ventilated enclosure.[7] This is crucial to prevent the inhalation of fine powders and to contain any potential spills. The powdered form of the chemical presents a risk of aerosolization, making engineering controls a non-negotiable aspect of safe handling.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): The Essential Barrier
The use of appropriate PPE is mandatory when handling this compound.[8] PPE should be selected based on a comprehensive risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Double gloving is recommended.[7][9] | To prevent skin contact and irritation. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contaminated.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[7] | To protect the eyes from dust particles and potential splashes, preventing serious eye irritation.[4] |
| Skin and Body Protection | A lab coat should be worn at all times. For handling larger quantities, a chemical-resistant apron may be necessary.[7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | If a fume hood is not available or if the risk assessment indicates a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or N100) should be used.[7][10] | To prevent inhalation of the compound, which can cause respiratory irritation.[4] |
Detailed Protocols for Handling and Storage
Receiving and Initial Storage
Upon receiving this compound, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] Refrigeration (2-8°C) is recommended to maintain long-term stability.[6] The container must be kept tightly closed to prevent moisture absorption and contamination.[4][11]
Protocol for Weighing and Preparing Solutions
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Methanol)[6]
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker for waste
-
All necessary PPE
Procedure:
-
Preparation: Don all required PPE (double gloves, lab coat, and safety goggles). Ensure the chemical fume hood is operational.
-
Gather Materials: Place all necessary equipment inside the fume hood to contain any potential dust.[7]
-
Tare Balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Dispense Compound: Carefully open the container of this compound. Using a clean spatula, slowly transfer the desired amount of the solid onto the weighing paper. Avoid creating dust. If any dust is generated, it will be contained within the fume hood.
-
Record Weight: Once the desired weight is reached, securely close the compound's container.
-
Transfer to Flask: Carefully transfer the weighed solid into the volumetric flask.
-
Dissolution: Add a portion of the desired solvent to the flask. Gently swirl to dissolve the compound. Sonication may be used if necessary for certain solvents like methanol.[6] Once dissolved, add the remaining solvent to the mark.
-
Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Cleanup: Dispose of the weighing paper and any contaminated disposable items in a designated hazardous waste container.[7] Clean the spatula thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection. Wash hands thoroughly with soap and water.
Long-Term Storage of Solid and Solutions
-
Solid Compound: Store the tightly sealed container in a refrigerator (2-8°C) in a designated area for hazardous chemicals.[6] Consider placing the container inside a secondary container to prevent contamination in case of a leak.
-
Solutions: If solutions are to be stored, they should be kept in tightly sealed containers, protected from light, and refrigerated if the solvent and stability data permit.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In case of a spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill of solid, carefully sweep it up with a dustpan and brush, avoiding dust generation. Place the material in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Waste: All cleanup materials should be disposed of as hazardous waste.
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7] Dispose of this waste in accordance with local, state, and federal regulations for chlorinated organic compounds.[15][16] Do not dispose of it down the drain or in the regular trash.
References
- 1. srinichem.com [srinichem.com]
- 2. ijsred.com [ijsred.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine | 84955-31-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By providing in-depth, experience-driven advice in a direct question-and-answer format, we aim to help you improve your yield, purity, and overall success.
The synthesis of this valuable heterocyclic compound, a key intermediate for various therapeutic agents, typically proceeds via the formation of a dichlorinated pyrrolopyrimidine precursor, followed by a selective amination step. This guide is structured to address critical issues at each stage of this process.
Overall Synthetic Workflow
The most common and established route to this compound involves two primary transformations. First, the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to yield the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This is followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with an amine source.
troubleshooting common issues in 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine reactions
Welcome to the technical support center for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a key intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors, mastering its reactivity is crucial.[1][2] This document provides in-depth, field-proven insights into troubleshooting common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: General Handling, Storage, and Stability
Proper handling and storage are foundational to any successful synthesis. The stability of your reagents directly impacts reaction outcomes.
Question: How should I properly store and handle this compound?
Answer: this compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, to ensure its integrity and maximize shelf-life, adhere to the following protocols:
-
Storage: The compound should be stored in a tightly sealed container at 2°C - 8°C, protected from light and moisture.[3] The pyrrolopyrimidine core can be sensitive to strong acids and bases, and the chloro-substituent is susceptible to hydrolysis over time with prolonged exposure to moisture.[1]
-
Handling: Always handle the compound in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6] Avoid generating dust upon transfer.
Question: What are the primary degradation pathways I should be aware of?
Answer: The primary point of instability is the C2-chloro group. While it is relatively stable, it is activated towards nucleophilic attack. The most common degradation pathway is hydrolysis, where ambient moisture can slowly convert the C2-chloro group to a C2-hydroxyl group, forming the corresponding 2-hydroxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This is often accelerated by acidic or basic conditions. Always use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) for reactions to prevent this and other side reactions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position is a prime handle for C-C and C-N bond formation via cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. However, these reactions can be notoriously sensitive to conditions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki reaction is not proceeding. TLC analysis shows only starting materials, even after several hours at elevated temperatures. What are the likely causes and how can I fix it?
Answer: This is a frequent challenge in Suzuki couplings involving heteroaromatic chlorides, which are less reactive than their bromide or iodide counterparts. The issue typically stems from one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
Causality Analysis:
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently, or it may be deactivating. The choice of ligand is critical for stabilizing the catalyst and facilitating the oxidative addition step, which is often the rate-limiting step for aryl chlorides.
-
Poor Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be slow. This step is highly dependent on the choice of base and the nature of the boronic acid or ester.
-
Reagent Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines or via protodeboronation. Ensure your boronic acid is pure and dry.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Data Summary: Recommended Suzuki Coupling Conditions
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst (e.g., XPhos Pd G4)[7] | Buchwald ligands are excellent for activating less reactive aryl chlorides. Pre-catalysts ensure efficient generation of the active Pd(0) species. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial. K₃PO₄ is a good starting point. Cs₂CO₃ can be more effective for difficult couplings.[8] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF/H₂O mixtures | Anhydrous conditions are key, but a small amount of water can sometimes accelerate transmetalation by helping to dissolve the inorganic base. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required for aryl chlorides compared to bromides or iodides. Microwave irradiation can significantly shorten reaction times.[9] |
Issue 2: Protodeboronation and Homocoupling Side Products
Question: My reaction is messy. I'm isolating my desired product, but it's contaminated with the homocoupled product of my boronic acid and the reduced (dechlorinated) starting material. How can I suppress these side reactions?
Answer: These side reactions are classic problems in Suzuki couplings and point towards specific mechanistic flaws in your reaction setup.
Causality Analysis:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source, yielding the corresponding arene. It is often base-catalyzed and exacerbated by high temperatures and the presence of water.
-
Homocoupling: This side reaction forms a biaryl from two molecules of your boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst, leading to a separate catalytic cycle that excludes your chloro-pyrimidine.
Recommended Solutions:
-
Rigorous Degassing: Before adding your catalyst, thoroughly degas your reaction mixture (3-4 cycles of vacuum/backfill with argon or nitrogen) to remove dissolved oxygen. This is the single most effective way to prevent homocoupling.
-
Control the Base: Use the mildest base that still promotes the reaction. Sometimes a very strong base can accelerate protodeboronation more than the desired coupling.
-
Use a Boronate Ester: Consider converting your boronic acid to its pinacol boronate ester. These are often more stable towards protodeboronation and can lead to cleaner reactions, although they may require slightly different conditions for activation.[10]
Caption: Desired Suzuki pathway versus common side reactions.
Section 3: Troubleshooting Reactions at the N7-Pyrrole Position
The N7-H of the pyrrole ring is acidic and nucleophilic, making it a common site for both desired and undesired reactions.
Issue: Difficulties with N7-Protecting Group Removal
Question: I protected the N7 position with a SEM group, but I'm struggling to remove it without decomposing my molecule. What are the best practices?
Answer: Protecting group manipulation on complex heterocyclic cores can be challenging. The SEM (2-(trimethylsilyl)ethoxymethyl) group is popular due to its stability, but its removal can be problematic.
Causality Analysis: The challenge with SEM deprotection often arises from the harsh conditions typically required, such as strong acids (TFA) or fluoride sources (TBAF).[11][12] The pyrrolopyrimidine core can be sensitive to strong acid, leading to degradation. Furthermore, during the deprotection cascade, formaldehyde is released, which can react with the amine at the C4 position or other nucleophilic sites on your molecule, leading to unwanted side products.[12]
Recommended Solutions & Protocol:
-
Fluoride-Based Cleavage (Milder Conditions): Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is the most common method.
-
Dissolve your SEM-protected compound in anhydrous THF (1.0 eq).
-
Add a solution of TBAF (1.0 M in THF, 1.5 - 2.0 eq).
-
Stir the reaction at room temperature and monitor carefully by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., Ethyl Acetate).
-
-
Acidic Cleavage (Use with Caution): If fluoride fails, acidic conditions can be attempted, but start with mild conditions.
-
Dissolve your compound in Dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C (start with 2-3 equivalents).
-
Allow the reaction to warm to room temperature and monitor closely.
-
If decomposition is observed, immediately quench with a saturated NaHCO₃ solution.
-
Data Summary: Common N7-Protecting Groups and Cleavage
| Protecting Group | Common Cleavage Conditions | Potential Pitfalls & Mitigation |
| SEM | TBAF in THF; TFA in DCM | Formaldehyde byproduct formation (add a scavenger like dimedone); substrate degradation under strong acid.[11][12] |
| Boc | TFA in DCM; 4M HCl in Dioxane | Strong acid can degrade sensitive substrates. Ensure complete removal as the group can be surprisingly stable on N-rich heterocycles. |
| Tosyl (Ts) | NaOH or KOH in MeOH/H₂O; Mg/MeOH | Can require harsh basic conditions and high temperatures. Saponification of other ester groups may occur. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Bubble argon through the stirred suspension for 15-20 minutes to degas the mixture.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%) or a pre-catalyst (e.g., XPhos Pd G4, 2-4 mol%) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the desired product.[13]
References
- 1. srinichem.com [srinichem.com]
- 2. ijsred.com [ijsred.com]
- 3. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 335654-06-3 Cas No. | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This crucial intermediate is a cornerstone for the synthesis of various kinase inhibitors, and its efficient preparation is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during its synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved via a two-stage process from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The primary challenges lie in achieving a clean, high-yield chlorination followed by a highly regioselective amination. The C4 position of the 2,4-dichloro intermediate is significantly more reactive towards nucleophilic substitution than the C2 position, a fact we leverage to achieve the desired product. However, side reactions, incomplete conversions, and difficult purifications are common hurdles. This guide provides the causal logic behind protocol choices to empower you to troubleshoot and optimize your reaction conditions effectively.
Overall Synthetic Workflow
The synthetic pathway involves two key transformations: the dichlorination of the pyrrolopyrimidine core, followed by selective amination.
Caption: High-level overview of the two-stage synthesis.
Stage 1: Dichlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
This step converts the diol starting material into the highly reactive 2,4-dichloro intermediate. The choice of chlorinating agent and reaction conditions is critical to avoid degradation and ensure high conversion.
Optimized Experimental Protocol
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) and toluene (3 mL per gram of starting material).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) under stirring.
-
Base Addition: Warm the reaction system to 70°C. Add N,N-diisopropylethylamine (DIPEA, 2 equivalents) dropwise over 2.5 hours. The dropwise addition is crucial to control the exothermic nature of the reaction.[1]
-
Reaction: After the addition is complete, raise the temperature to 106°C and maintain stirring for 16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the mixture to 25°C. In a separate flask, prepare a mixture of water and ethyl acetate. Slowly and carefully pour the reaction mixture into the water/ethyl acetate mixture with vigorous stirring. Caution: This quench is highly exothermic.
-
Extraction & Purification: After stirring overnight, separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by filtration through a pad of silica gel or recrystallization.[1]
Troubleshooting Guide: Dichlorination
Issue 1: Low or no yield, starting material is recovered after workup.
-
Question: My reaction seems to stall, and I recover the diol starting material. What's going wrong?
-
Answer & Rationale: This often points to insufficient activation or deactivation of the chlorinating agent.
-
Temperature: The reaction requires high temperatures (e.g., 106-110°C) to proceed efficiently. Ensure your heating mantle and thermometer are calibrated correctly.[1]
-
Reagent Stoichiometry: POCl₃ is both the reagent and sometimes the solvent. Ensure at least 3 equivalents are used. Old or improperly stored POCl₃ can be partially hydrolyzed and less effective.
-
Role of the Base: DIPEA acts as an HCl scavenger. The HCl produced can protonate the starting material, making it less reactive. The base drives the equilibrium toward the product. Ensure the correct amount of a tertiary amine base is used.[2]
-
Issue 2: Significant formation of dark, tarry byproducts.
-
Question: My reaction turns black, and purification is impossible. How can I prevent this decomposition?
-
Answer & Rationale: The pyrrolo[2,3-d]pyrimidine core can be sensitive to the harsh, acidic conditions at high temperatures.
-
Controlled Heating: Overheating can lead to uncontrolled side reactions and polymerization. A gradual increase to the target temperature is recommended.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.
-
Solvent Choice: Using a high-boiling inert solvent like toluene can help to better control the temperature and prevent localized overheating that can occur when using neat POCl₃.[3]
-
Issue 3: The product hydrolyzed back to the mono-chloro-hydroxy or diol starting material during workup.
-
Question: My in-process control (TLC/HPLC of a quenched aliquot) shows full conversion, but the final isolated product is impure with starting material. Why?
-
Answer & Rationale: The 2,4-dichloro product is highly susceptible to hydrolysis, especially at the more reactive C4 position. The workup is as critical as the reaction itself.
-
Quenching Method: The standard procedure of pouring the reaction mixture into ice water is highly exothermic and generates a large amount of HCl, creating ideal conditions for hydrolysis. A "reverse quench," where ice is slowly added to the cooled reaction mixture, can sometimes provide better control.
-
pH Control: After quenching, the solution will be highly acidic. It's crucial to neutralize it promptly but carefully (e.g., with aqueous NaHCO₃ or NaOH) to a pH of 7-8 before extraction.[3] This deprotonates any hydrochloride salts of the product and minimizes acid-catalyzed hydrolysis.
-
Stage 2: Selective Amination
This is the key regioselective step. The goal is to substitute the chlorine at the C4 position with an amino group without affecting the C2 chlorine.
Optimized Experimental Protocol (Ammonolysis)
-
Reaction Setup: In a sealed pressure vessel, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., methanol, 2-propanol, or water).[4][5]
-
Reagent Addition: Add a saturated solution of ammonia in the chosen solvent or concentrated aqueous ammonia (ammonium hydroxide). A significant excess is required to drive the reaction.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-130°C). The reaction progress should be monitored by HPLC to observe the disappearance of the starting material and the formation of the product, while also tracking the formation of any di-aminated byproduct.
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product can be purified by slurrying in water to dissolve ammonium salts, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Troubleshooting Guide: Selective Amination
Caption: Troubleshooting logic for low conversion in the amination step.
Issue 1: Reaction is very slow or stalls with significant starting material remaining.
-
Question: Even after 24 hours, my reaction shows less than 50% conversion. How can I speed it up?
-
Answer & Rationale: Nucleophilic aromatic substitution on this heterocyclic system requires significant activation, which is achieved through heating.
-
Temperature and Pressure: This is often the primary factor. These reactions typically require temperatures between 80-130°C in a sealed vessel to build sufficient pressure and increase reaction rates.
-
Ammonia Source: Ensure a high concentration of ammonia is present. Using a saturated solution of ammonia in an alcohol or concentrated aqueous ammonia is standard. Gaseous ammonia can also be bubbled through the solution, but this is more difficult to control on a lab scale.
-
Solvent Choice: While organic solvents work, studies have shown that water can be an excellent solvent for this transformation, often leading to higher reaction rates.[4][6] For highly lipophilic substrates, 2-propanol is a good alternative.[5]
-
Issue 2: Formation of a significant amount of the 2,4-diamino byproduct.
-
Question: My mass spec shows the desired product, but also a significant peak corresponding to the addition of two amino groups. How do I improve selectivity?
-
Answer & Rationale: While the C4 position is kinetically favored, the C2 position will react under forcing conditions. This is a classic case of over-reaction.
-
Temperature Control: This is the most critical parameter for selectivity. High temperatures that are maintained for too long will inevitably lead to the formation of the di-aminated product. It is essential to monitor the reaction closely by HPLC and stop it once the consumption of the starting material is maximized and the formation of the di-amino byproduct begins to accelerate.
-
Reaction Time: Do not let the reaction run for an arbitrarily long time (e.g., "overnight") without monitoring. Find the optimal time at a specific temperature.
-
Issue 3: The main byproduct is 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol (hydrolysis product).
-
Question: I am getting a significant amount of a byproduct that appears to be from the reaction with water instead of ammonia. Why?
-
Answer & Rationale: Water is a competing nucleophile, especially when using aqueous ammonia (ammonium hydroxide).
-
Minimize Water: To reduce hydrolysis, use a saturated solution of ammonia in an alcohol like methanol or isopropanol instead of aqueous ammonia. This minimizes the concentration of the competing water nucleophile.
-
Acid/Base Balance: The reaction generates HCl, which is neutralized by the excess ammonia. However, localized pH changes can influence the rates of amination versus hydrolysis. Using water as the solvent under slightly acidic conditions has been shown to promote amination, but the amount of acid must be carefully controlled to avoid hydrolysis of the starting material.[4][5] For this specific synthesis, a basic medium with excess ammonia is generally preferred to avoid this issue.
-
General FAQs
Q1: What is the best way to monitor the progress of these reactions? A1: High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides quantitative data on the consumption of starting material and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) is a good qualitative tool for quick checks, using a solvent system like ethyl acetate/hexanes.
Q2: How can I definitively confirm the regiochemistry of the final product? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons on the pyrimidine and pyrrole rings.[7][8] 2D NMR techniques like HMBC and NOESY can be used to unambiguously confirm the structure if necessary.
Q3: Are there safety concerns I should be aware of? A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Reactions involving heating ammonia in a sealed vessel can generate significant pressure and must be performed in appropriate pressure-rated equipment behind a blast shield.
Summary of Reaction Conditions
| Parameter | Stage 1: Dichlorination | Stage 2: Selective Amination |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) |
| Base/Catalyst | N,N-Diisopropylethylamine (DIPEA) | Not required (Ammonia is the base) |
| Solvent | Toluene or neat POCl₃ | 2-Propanol, Methanol, Water |
| Temperature | 100 - 110 °C[1] | 80 - 130 °C |
| Typical Yield | 50 - 85%[1][3] | 80 - 95%[4] |
| Key Challenge | Controlling exotherm, preventing hydrolysis during workup | Achieving regioselectivity, preventing over-amination |
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijsred.com [ijsred.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
minimizing by-product formation in 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing by-product formation. The following troubleshooting guides and FAQs are structured to address common challenges encountered during this synthetic route, providing not just solutions but also the underlying chemical principles.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound is a critical step in the preparation of numerous pharmacologically active molecules. The most common synthetic route involves the regioselective amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. While seemingly straightforward, this reaction is often plagued by the formation of several by-products that can complicate purification and reduce the overall yield of the desired product.
The primary challenges in this synthesis stem from the reactivity of the starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which possesses two electrophilic centers susceptible to nucleophilic attack. The regioselectivity of the amination reaction is paramount, as is the prevention of undesired side reactions such as di-substitution and hydrolysis.
Caption: Key reaction pathways in the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The primary by-products encountered are:
-
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine: Formed from the di-substitution of both chlorine atoms by ammonia.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: The regioisomeric product resulting from amination at the C2 position.
-
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Arises from the hydrolysis of the starting material or the desired product.
Q2: Why is the amination reaction regioselective for the C4 position?
A2: The chlorine atom at the C4 position of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine ring is generally more reactive towards nucleophiles than the chlorine at the C2 position.[1] This enhanced reactivity is attributed to the electronic effects of the fused pyrrole ring and the pyrimidine nitrogen atoms, which make the C4 position more electrophilic. Kinetic studies have indicated that the chloro atom in the analogous 4-position of 2,4-dichloroquinolines is roughly twice as reactive towards nucleophiles.[1]
Q3: Can I use a protecting group for the pyrrole nitrogen?
A3: Yes, protecting the N7 position of the pyrrole ring can be a viable strategy to improve solubility and potentially influence the regioselectivity of the reaction. Common protecting groups include tosyl (Ts) and benzenesulfonyl. However, the introduction and subsequent removal of the protecting group adds extra steps to the synthesis, which may impact the overall efficiency.[2]
III. Troubleshooting Guide: Minimizing By-product Formation
This section provides detailed troubleshooting strategies for the most common by-products encountered during the synthesis.
Issue 1: Excessive Formation of the Di-amino By-product
Cause: The formation of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine occurs when the reaction conditions are too harsh or the concentration of the aminating agent is too high, leading to a second nucleophilic substitution.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the ammonia source. Using a slight excess is often necessary, but a large excess will drive the reaction towards di-substitution.
-
Temperature Management: Maintain a lower reaction temperature. While higher temperatures can increase the reaction rate, they also promote the less selective di-amination. It is crucial to find an optimal temperature that allows for the formation of the desired product in a reasonable timeframe without significant by-product formation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting material is consumed to prevent further reaction to the di-amino product.
| Parameter | Recommended Range | Rationale |
| Ammonia Equivalents | 1.0 - 1.5 | Minimizes di-substitution. |
| Temperature | 80 - 120 °C | Balances reaction rate and selectivity.[3] |
| Reaction Monitoring | TLC, HPLC | Prevents over-reaction. |
Issue 2: Formation of the C2-aminated Regioisomer
Cause: While the C4 position is more reactive, amination at the C2 position can still occur, leading to the formation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This is often influenced by the solvent and reaction temperature.
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can significantly impact the regioselectivity. Protic solvents, such as ethanol or isopropanol, can solvate the nucleophile and influence its reactivity.[4][5] Aprotic solvents like DMF or DMSO can also be used, but may require different temperature profiles.[4] Experimenting with a range of solvents is recommended to optimize for the desired C4 selectivity.
-
Temperature Optimization: As with di-amination, lower temperatures generally favor the more kinetically controlled C4-amination product.
Caption: Workflow for optimizing regioselectivity in the amination reaction.
Issue 3: Presence of the Hydrolyzed By-product
Cause: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This can occur during the reaction or the workup.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous. Use of dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.
-
Controlled Workup: During the workup, minimize the contact time with aqueous solutions. If an aqueous workup is necessary, use cold water or brine and perform the extraction promptly.
-
pH Control: The stability of the chloro-substituents can be pH-dependent. Maintaining a neutral or slightly basic pH during workup can help to suppress hydrolysis. The use of a mild base like sodium bicarbonate for neutralization is often recommended.[6]
IV. Experimental Protocols
General Procedure for the Regioselective Amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
This is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., ethanol, isopropanol, or DMF) to the reaction vessel.
-
Ammonia Addition: Introduce the ammonia source (e.g., a solution of ammonia in the reaction solvent or ammonium hydroxide) (1.0 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, filter off any solids. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.[7]
V. References
-
ResearchGate. (n.d.). Synthesis of fleximer analogues of 7-deazapurine bases. Reaction... Retrieved from --INVALID-LINK--
-
MDPI. (2023, October 21). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved from --INVALID-LINK--
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025, May 12). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2022, October 17). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Retrieved from --INVALID-LINK--
-
Preprints.org. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from --INVALID-LINK--
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from --INVALID-LINK--
-
SCIRP. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Retrieved from --INVALID-LINK--
-
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Sciforum. (n.d.). ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, November 27). 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
SciProfiles. (2024, March 12). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from --INVALID-LINK--
-
KAIST. (2022, February 23). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from --INVALID-LINK--
References
- 1. sciforum.net [sciforum.net]
- 2. 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C13H9Cl2N3O2S | CID 53486828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zenodo.org [zenodo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Analytical Methods for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the analytical detection of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₆H₅ClN₄). This guide is designed for researchers, chemists, and quality control professionals who require robust and reliable analytical methods for this critical heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, its accurate quantification is paramount.
This document provides in-depth, field-tested insights in a direct question-and-answer format, addressing common challenges from sample preparation to final analysis. We will explore the causality behind experimental choices to empower you to not only follow protocols but also to effectively troubleshoot them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of your analyte is the first step to developing a successful analytical method. Key properties are summarized in the table below. The compound is a heterocyclic amine with a pyrrolopyrimidine core, suggesting some polarity and the potential for interactions with acidic or basic mobile phase modifiers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [1][2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| IUPAC Name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | [2] |
| Appearance | Likely a light-colored or off-white crystalline solid, similar to related compounds.[3] | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.[3] | |
| Stability | Stable under normal storage conditions but may be sensitive to strong acids, bases, or prolonged exposure to moisture.[3][4] |
Q2: Which analytical technique is most suitable for detecting and quantifying this compound?
A2: For purity analysis, impurity profiling, and quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method. For applications requiring higher sensitivity and selectivity, especially in complex matrices like biological samples or during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. While GC-MS can be used for some heterocyclic compounds, the relatively low volatility and thermal stability of this molecule make LC-based methods a more reliable choice.[5][6][7]
Q3: How should I prepare my standards and samples for analysis?
A3: Due to its solubility profile, a high-quality organic solvent should be used as the diluent.
-
Primary Standard Stock: Prepare a primary stock solution in Dimethyl Sulfoxide (DMSO) or Methanol at a concentration of ~1 mg/mL. Ensure the solid is fully dissolved using sonication if necessary.
-
Working Standards: Prepare serial dilutions from the stock solution into your mobile phase or a mixture that mimics the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This is crucial to prevent peak distortion caused by solvent mismatch between the injection and the mobile phase.
-
Sample Preparation: The goal is to extract the analyte and remove interfering matrix components. The workflow below illustrates a general approach for solid samples.
Caption: A typical sample preparation workflow for analysis.
Part 2: HPLC & UPLC Troubleshooting Guide
This section focuses on resolving common issues encountered during HPLC/UPLC analysis.
Q4: My peak shape is poor (significant tailing or fronting). What are the causes and how can I fix it?
A4: Poor peak shape compromises resolution and integration accuracy. Tailing is the most common issue for amine-containing compounds like this one.
-
Causality (Tailing): Peak tailing is often caused by secondary interactions between the basic amine groups on your analyte and residual acidic silanol groups on the silica-based stationary phase of the column. This leads to a portion of the analyte being retained longer, creating a "tail".
-
Solutions:
-
Use a Low-Ionic-Strength Acidic Modifier: Add a small amount of an acid to the mobile phase. This protonates the silanol groups, minimizing their interaction with your protonated amine analyte.
-
Trifluoroacetic Acid (TFA): Add 0.05% to 0.1% TFA to both your aqueous (A) and organic (B) mobile phases. TFA is an excellent ion-pairing agent that improves peak shape but can cause ion suppression in LC-MS.
-
Formic Acid: Use 0.1% formic acid. It is less aggressive than TFA and is volatile, making it fully compatible with MS detection.
-
-
Employ a Base-Deactivated Column: Use a modern, high-purity silica column that has been end-capped to shield most of the residual silanols. Look for columns specifically marketed for analyzing basic compounds.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.
-
Q5: I am seeing significant shifts in my retention time between injections. What's wrong?
A5: Retention time stability is critical for reliable peak identification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.[8]
-
Causality & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. If running a gradient, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).
-
Mobile Phase Composition Change: Solvents can evaporate over time, especially the more volatile organic component (e.g., acetonitrile). Prepare fresh mobile phase daily and keep bottles loosely capped. If using a quaternary pump to mix solvents online, check for pump proportioning valve errors.
-
Temperature Fluctuations: Column temperature directly impacts retention. Use a thermostatically controlled column compartment to maintain a stable temperature (e.g., 30-40 °C).
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to retention shifts. If the problem persists and other factors are ruled out, the column may need to be replaced.
-
Table 2: Starting HPLC/UPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | Standard reversed-phase chemistry suitable for this analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to sharpen analyte peaks and is MS-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent providing good elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A generic screening gradient; optimize based on results. |
| Flow Rate | 0.4 - 1.0 mL/min (for 4.6 mm ID); 0.2 - 0.5 mL/min (for 2.1 mm ID) | Adjust for optimal efficiency based on column dimensions. |
| Column Temp. | 35 °C | Enhances efficiency and reduces viscosity, improving peak shape. |
| Detection (UV) | 254 nm or 280 nm | A good starting point for aromatic/heterocyclic systems. A full DAD/PDA scan is recommended to find the absorbance maximum. |
| Injection Vol. | 1 - 10 µL | Start low to avoid overload. |
Part 3: LC-MS Troubleshooting Guide
This section provides guidance for challenges specific to LC-MS analysis.
Q6: I have low sensitivity or no signal for my analyte in the mass spectrometer. What should I check?
A6: This is a common and frustrating issue. The cause can be anywhere from the LC to the detector. The workflow below provides a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting a missing LC-MS peak.
-
Causality & Solutions:
-
Poor Ionization: The analyte must be efficiently ionized to be detected. For this molecule, Electrospray Ionization (ESI) in positive mode is the best choice, as the amine groups are readily protonated to form [M+H]⁺ ions.
-
Action: Ensure you are in ESI Positive mode. Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A good starting point is to use the instrument's auto-tune function with a similar compound, or directly infuse your analyte at a low concentration (e.g., 1 µg/mL) to find the optimal settings.
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, drastically reducing its signal.
-
Action: Improve chromatographic separation to move the analyte away from interfering peaks. If that's not possible, enhance the sample cleanup procedure. Solid-Phase Extraction (SPE) can be an effective way to remove salts and other matrix components that cause suppression.[9]
-
-
Incorrect Mass Monitoring: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z). For this compound, the primary ion will be the protonated molecule [M+H]⁺.
-
Monoisotopic Mass: 168.02
-
Expected [M+H]⁺: ~169.03
-
-
Q7: How do I set up a basic LC-MS method for this compound?
A7: A good starting point combines the optimized HPLC method with appropriate MS settings. The goal is to achieve a stable spray and efficient ionization.
Table 3: Starting LC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine functionalities are easily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize via infusion to achieve a stable signal. |
| Drying Gas Temp. | 250 - 350 °C | Helps desolvate the ESI droplets. |
| Nebulizer Pressure | 30 - 50 psi | Aids in droplet formation; instrument dependent. |
| Scan Mode | Full Scan (m/z 100-500) | To confirm the parent mass during method development. |
| Analysis Mode | Selected Ion Monitoring (SIM) or MRM | For quantification, use SIM (monitoring m/z 169.03) or develop a Multiple Reaction Monitoring (MRM) transition for higher selectivity and sensitivity. |
By systematically addressing these common issues and understanding the scientific principles behind them, you can develop and refine robust, reliable analytical methods for this compound. Always remember to change only one parameter at a time during troubleshooting to clearly identify the root cause of a problem.
References
- 1. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 2. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. journalspub.com [journalspub.com]
- 9. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important kinase inhibitor scaffold. Given its molecular structure, this compound presents solubility challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you overcome these hurdles.
This compound (MW: 168.58 g/mol , Formula: C₆H₅ClN₄) is a cornerstone intermediate in the synthesis of numerous therapeutic agents, particularly Janus kinase (JAK) inhibitors and other targeted therapies.[1][2] However, its heterocyclic and relatively hydrophobic nature contributes to poor solubility in aqueous media, a common bottleneck in biological assays.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A1: This is the most frequently encountered problem, known as "crashing out." It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous buffer required for your experiment. When the DMSO stock is added to the buffer, the solvent environment rapidly shifts from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.
Application Scientist's Insight: You are observing a shift from a thermodynamically stable solution in DMSO to a supersaturated, unstable state in the mixed aqueous buffer. The key is to keep the compound in a kinetically soluble state for the duration of your assay.
Immediate Corrective Actions:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Optimize Dilution Technique: Instead of adding the stock directly to the final volume, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer while vortexing vigorously to promote rapid dispersion. Then, add this intermediate dilution to the remaining buffer volume.[3]
-
Incorporate a Co-solvent: Maintain a low percentage of an organic solvent (like DMSO) in your final assay buffer. Many cell-based and enzymatic assays can tolerate 0.5-1% DMSO without significant adverse effects.
Q2: What are the recommended starting solvents for creating a high-concentration stock solution?
A2: The choice of solvent for the primary stock solution is critical. Based on its chemical properties, the following solvents are recommended.
Application Scientist's Insight: Always use high-purity, anhydrous solvents to prepare stock solutions. Water content can promote premature precipitation and hydrolysis over time. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Recommended Solvents for Stock Preparation:
-
Dimethyl Sulfoxide (DMSO): The most common and effective solvent. Solubility is typically >50 mg/mL.
-
Ethanol: Good solubility, often in the range of 5-10 mg/mL.[1]
-
Methanol: Similar to ethanol, provides moderate solubility.[1]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy. The pyrrolo[2,3-d]pyrimidine core contains several nitrogen atoms that can be protonated in acidic conditions. By lowering the pH of your aqueous buffer, you can form a protonated salt of the compound, which is often significantly more water-soluble.
Application Scientist's Insight: The pKa of the molecule dictates the optimal pH for solubilization. While a predicted pKa for a similar compound is around 11.4, the key is the protonation of the basic nitrogen centers at acidic pH.[4]
Considerations for pH Modification:
-
Assay Compatibility: Ensure that the required acidic pH is compatible with your biological system (e.g., enzyme activity, cell viability). Most cellular assays require a pH range of 7.2-7.4.
-
Buffer Capacity: Use a buffer with sufficient capacity to maintain the target pH after the addition of your compound stock.
-
Experimental Validation: Test a range of pH values (e.g., pH 5.0, 6.0, 7.0) to find the optimal balance between solubility and biological compatibility.
Q4: My compound dissolves initially in the assay buffer but precipitates over time. What is happening?
A4: This indicates that you have created a supersaturated, or kinetically soluble, solution. While the compound is dispersed long enough to appear dissolved, it is not thermodynamically stable and will eventually agglomerate and precipitate.
Application Scientist's Insight: This is common when relying solely on co-solvents. The duration of kinetic solubility can vary from minutes to hours. For longer experiments (e.g., >4 hours), this can lead to inconsistent results as the effective concentration of the soluble compound decreases over time.
Strategies to Improve Stability:
-
Reduce Final Concentration: This is the most reliable way to achieve a thermodynamically stable solution.
-
Increase Co-solvent Percentage: If your assay allows, slightly increasing the co-solvent percentage (e.g., from 0.5% to 1% DMSO) can improve stability.
-
Use Solubilizing Excipients: For challenging cases, consider advanced formulation techniques using excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80, Pluronic F-68), provided they are compatible with your assay.[3]
Section 2: Troubleshooting Workflow
This workflow provides a logical progression for diagnosing and solving solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting solubility.
Section 3: Experimental Protocols
These protocols provide detailed methodologies for key solubilization experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure complete dissolution.
-
Inspect: Visually confirm that no solid particles remain. The solution should be clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Apparent Solubility Using a Co-solvent System
This protocol helps determine the maximum soluble concentration in your final assay buffer containing a co-solvent.
-
Prepare Co-solvent Buffers: Prepare several batches of your primary aqueous assay buffer (e.g., PBS, pH 7.4) containing a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%).
-
Prepare Compound Stock: Use a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well clear bottom plate, perform serial dilutions of your compound stock into the co-solvent buffers prepared in step 1.
-
Incubate and Observe: Incubate the plate at the temperature of your experiment (e.g., 37°C) for a relevant period (e.g., 1-2 hours). Visually inspect each well for signs of precipitation (haziness, crystals) against a dark background. A nephelometer can also be used for quantitative measurement.
-
Determine Solubility Limit: The highest concentration that remains clear in each co-solvent system is the apparent kinetic solubility under those conditions.
Section 4: Quantitative Data Summary
The following tables provide illustrative examples of solubility data for this compound. This data is intended for guidance and should be confirmed experimentally.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Apparent Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble[1] |
| PBS (pH 7.4) | < 0.1 | Practically insoluble |
| DMSO | > 50 | Highly soluble |
| Ethanol | ~5-10 | Soluble[1] |
| Methanol | ~5-10 | Soluble[1] |
Table 2: Example Effect of Co-solvents on the Apparent Solubility in PBS (pH 7.4)
| Co-solvent System (in PBS) | Apparent Solubility (µM) | Visual Observation |
| 0.1% DMSO | ~5 | Clear Solution |
| 0.5% DMSO | ~25 | Clear Solution |
| 1.0% DMSO | ~75 | Clear Solution |
| 2.0% DMSO | ~200 | Clear Solution |
References
Technical Support Center: Production of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support guide for the synthesis and scale-up of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a critical intermediate in pharmaceutical development. This document is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during synthesis, purification, and scale-up, providing practical, field-tested solutions in a direct question-and-answer format.
Section 1: Overview of Synthetic Strategy
The production of this compound typically follows a multi-step pathway. A common and industrially relevant approach involves the selective transformation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor is often synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol (a deazapurine analog of guanine) via a chlorination reaction. The subsequent challenge lies in achieving selective amination at the C4 position.
Below is a diagram illustrating a prevalent synthetic pathway.
Technical Support Center: Navigating Experimental Inconsistencies with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common experimental inconsistencies encountered during the synthesis, purification, and handling of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Foundational Knowledge: Understanding the Molecule
This compound is a vital building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, making it a privileged scaffold in drug discovery. The reactivity of this molecule is primarily dictated by the electrophilic nature of the pyrimidine ring, further influenced by the chloro-substituent at the C2 position and the amino group at the C4 position.
Inconsistencies in experimental outcomes often arise from a lack of appreciation for the subtle interplay of these functional groups. This guide will address these challenges in a systematic, question-and-answer format.
II. Troubleshooting Guide: Common Experimental Issues
A. Synthesis Phase: Challenges in Formation
A common route to this compound involves the selective amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This seemingly straightforward nucleophilic aromatic substitution (SNAr) is often the source of significant experimental variability.
Question 1: My reaction yields are consistently low, and I observe a significant amount of starting material (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) remaining. What is causing this, and how can I improve the conversion?
Answer:
Low conversion in the amination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a frequent issue that can be attributed to several factors:
-
Insufficient Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to proceed at a reasonable rate. If the reaction is too slow, incomplete conversion will be observed.
-
Inadequate Activation of the Amine: The nucleophilicity of the amine is critical. The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity.
-
Poor Solubility of Starting Materials: The starting dichloro compound may have limited solubility in common organic solvents at lower temperatures, hindering the reaction.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol for Improved Conversion:
| Parameter | Recommendation | Rationale |
| Temperature | 80-100 °C | To overcome the activation energy barrier for SNAr. |
| Base | N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 eq) | A non-nucleophilic base is crucial to avoid competing reactions. It deprotonates the amine, enhancing its reactivity. |
| Solvent | Aprotic polar solvents such as n-butanol, DMF, or DMSO | These solvents can help to dissolve the starting materials and facilitate the reaction. |
Question 2: I am observing the formation of a significant byproduct with the same mass as my desired product. How can I identify and minimize this impurity?
Answer:
The most likely byproduct with the same mass is the isomeric 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. The C4 position on the 2,4-dichloropyrrolo[2,3-d]pyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[1] However, under certain conditions, selectivity can be poor.
Factors Influencing Regioselectivity:
-
Nature of the Amine: Sterically hindered amines may favor attack at the more accessible C4 position.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Catalysts: While not always necessary for amination, certain catalysts can influence the site of reaction.
Strategy for Minimizing Isomeric Impurity:
To favor the formation of the desired this compound, it is often synthesized via a different route, for example, by selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by amination at the 4-position.
However, if you are working with the selective amination of the dichloro starting material, consider the following:
-
Lowering the Reaction Temperature: Try running the reaction at a lower temperature for a longer period to see if selectivity improves.
-
Choice of Base and Solvent: The reaction environment can influence the regiochemical outcome. Experiment with different bases and solvents.
Question 3: My final product appears to be unstable and degrades upon storage or during subsequent reaction steps. What is causing this instability?
Answer:
The this compound, like many chloro-substituted heteroaromatic compounds, can be susceptible to hydrolysis, especially under acidic or basic conditions. The chloro group can be displaced by water or other nucleophiles present in the reaction mixture or during workup.
Preventing Degradation:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Workup: During the workup, it is crucial to neutralize the reaction mixture carefully. Use a mild base like sodium bicarbonate for neutralization.[2]
-
Proper Storage: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere.[3]
Hydrolysis of Chloro-Substituted Pyrrolopyrimidines:
Caption: Undesired hydrolysis of the product.
B. Purification Phase: Separation Challenges
Question 4: I am having difficulty separating my desired product from the starting material and the isomeric byproduct by column chromatography. What are some effective purification strategies?
Answer:
Co-elution of the starting material, product, and isomeric byproduct can be a significant challenge. Here are some strategies to improve separation:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A shallow gradient can often improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or C18-functionalized silica (for reverse-phase chromatography).
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Recommended Purification Protocol:
-
Initial Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.
-
-
Recrystallization of Enriched Fractions:
-
Combine the fractions containing the desired product.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically an off-white to light yellow solid. Its melting point is not widely reported in readily available literature, but related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have a melting point in the range of 170–175 °C.[4] It is always recommended to characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Q2: Can I use other chlorinating agents besides POCl₃ to synthesize the 2,4-dichloro precursor?
A2: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for the chlorination of the corresponding dihydroxy-pyrrolo[2,3-d]pyrimidine. However, phosphorus oxychloride (POCl₃) is the most commonly used and often the most effective reagent for this transformation.[2] The choice of chlorinating agent may require optimization of the reaction conditions.
Q3: What is the role of a tertiary amine base like DIPEA in the chlorination reaction?
A3: A tertiary amine base serves multiple purposes in the chlorination reaction. It can act as a catalyst and also neutralizes the HCl generated during the reaction. This prevents the protonation of the starting material and drives the reaction towards the product.[2]
IV. References
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References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Structurally Related Kinase Inhibitor Scaffolds
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds.[1] Its structural resemblance to the native purine core allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases.[2] This guide provides an in-depth comparison of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key synthetic intermediate, with its parent scaffold and a more complex, clinically relevant analog, Tofacitinib. We will explore their synthesis, chemical properties, and delve into the structure-activity relationships that underpin their biological functions, supported by experimental data and protocols.
Introduction to the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine system, an isomer of purine known as 7-deazapurine, is a versatile heterocyclic framework.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] A significant number of kinase inhibitors approved by the FDA, such as Tofacitinib and Ruxolitinib, are built upon this core, highlighting its importance in targeted therapy.[1] The adaptability of the pyrrolo[2,3-d]pyrimidine ring system provides a robust platform for designing potent and selective inhibitors of various kinases, which are crucial regulators of cellular processes.[2]
This guide focuses on three structurally related compounds to illustrate key principles of medicinal chemistry:
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine (Parent Scaffold): The foundational, unsubstituted amine.
-
This compound (Key Intermediate): The subject of our focus, featuring a reactive chlorine atom that is pivotal for synthetic elaboration.[5]
-
Tofacitinib (Clinically Relevant Drug): A complex derivative and a potent Janus kinase (JAK) inhibitor, synthesized from intermediates like this compound.
Comparative Physicochemical Properties and Synthesis
The substituents on the pyrrolopyrimidine core dramatically influence the molecule's physical and chemical properties, which in turn affect its reactivity and pharmacokinetic profile.
| Property | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | This compound | Tofacitinib |
| Molecular Formula | C₆H₆N₄ | C₆H₅ClN₄ | C₁₆H₂₀N₆O |
| Molecular Weight | 134.14 g/mol | 168.58 g/mol [5] | 312.37 g/mol |
| General Role | Core Scaffold | Synthetic Intermediate[6] | Active Pharmaceutical Ingredient[7] |
| Key Reactive Site | C4-Amino Group | C2-Chloro (Nucleophilic Substitution)[5] | Piperidine Nitrogen (Acylation) |
Synthesis Overview:
The synthesis of these compounds highlights a common strategy in medicinal chemistry: the stepwise elaboration of a core scaffold. This compound is not typically the final product but a crucial stepping stone. The chlorine atom at the C2 position is a key functional handle, allowing for subsequent coupling reactions to build more complex molecules like Tofacitinib.[5]
A general synthetic pathway often begins with the construction of the core pyrrolopyrimidine ring system, followed by chlorination and subsequent nucleophilic substitution reactions.[8][9]
Caption: General synthetic workflow from precursors to Tofacitinib.
Biological Activity and Mechanism of Action: The Role of Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold's resemblance to adenine makes it an excellent starting point for designing ATP-competitive kinase inhibitors.[2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and autoimmune disorders.[10]
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine itself shows weak biological activity. Its value lies in being a structural template.
-
This compound is primarily an intermediate and is not typically evaluated for biological activity in its own right. However, its derivatives are potent kinase inhibitors.[5][11]
-
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3. By blocking JAK activity, Tofacitinib disrupts the JAK-STAT signaling pathway, which is crucial for the function of many inflammatory cytokines.[10] This mechanism underlies its efficacy in treating autoimmune diseases like rheumatoid arthritis.[7]
Comparative Inhibitory Activity (Illustrative Data):
The following table presents representative IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for Tofacitinib against the JAK family kinases. This data illustrates the potency that can be achieved through chemical modification of the core scaffold.
| Kinase Target | Tofacitinib IC₅₀ (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | 91 |
Note: Data is illustrative and compiled from various sources. Exact values can vary based on assay conditions.
The substitutions on the core scaffold are critical for achieving this potency and selectivity. The piperidine side chain of Tofacitinib, for example, forms key interactions within the ATP-binding pocket of the JAK enzymes, which are not possible for the unsubstituted parent compound.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantify and compare the potency of different pyrrolopyrimidine derivatives, an in vitro kinase assay is essential. This protocol provides a standardized method for determining the IC₅₀ value of a test compound against a specific kinase, such as JAK1.[12][13]
Objective: To measure the dose-dependent inhibition of a recombinant kinase by a test compound and determine its IC₅₀ value.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The amount of remaining ATP is inversely proportional to kinase activity. Luminescence-based kits, such as ADP-Glo™, are commonly used for detection.[12]
Materials:
-
Recombinant human kinase (e.g., JAK1)
-
Kinase-specific peptide substrate
-
High-purity Adenosine triphosphate (ATP)
-
Test Compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Rationale: A serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC₅₀ calculation.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plates.
-
Prepare "high control" (0% inhibition) wells with DMSO only and "low control" (100% inhibition) wells with a known potent inhibitor or without the enzyme.
-
Rationale: Controls are critical for data normalization and ensuring the assay is performing correctly.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate mix in Kinase Assay Buffer.
-
Add 5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution. The final concentration should be near the Michaelis constant (Km) of the enzyme for ATP.[12]
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
Rationale: Incubating the compound and enzyme before adding ATP allows for equilibrium binding. Running the reaction at or near the ATP Km is crucial for accurately assessing ATP-competitive inhibitors.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Rationale: This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
Rationale: The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity in the well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Conclusion
The journey from a simple scaffold like 7H-pyrrolo[2,3-d]pyrimidin-4-amine to a complex, life-changing drug like Tofacitinib encapsulates the core principles of medicinal chemistry. This compound stands as a pivotal intermediate in this process, where the strategic placement of a reactive chloro group enables the construction of highly potent and selective molecules.[5] This comparative guide illustrates how systematic structural modifications, guided by an understanding of the target biology and supported by robust experimental validation, can transform a simple heterocyclic core into a powerful therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Buy this compound | 1192711-88-8 [smolecule.com]
- 6. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 7. research.unl.pt [research.unl.pt]
- 8. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Biological Validation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Introduction: The Privileged Scaffold of 7-Deazapurine
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is one such scaffold.[1][2] Its structure is analogous to the natural purines found in DNA and RNA, but with the nitrogen at position 7 replaced by a carbon.[1] This seemingly minor alteration significantly changes the electronic properties of the ring system and provides a vector for chemical modification, often leading to enhanced binding to enzymes or improved base-pairing in nucleic acids.[1]
This guide focuses on a key derivative of this scaffold: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine . This compound is not typically an end-product therapeutic itself, but rather a crucial intermediate—a versatile building block for the synthesis of a new generation of targeted therapies.[3] Its reactivity, stemming from the chlorine at the C2 position and the amine at C4, allows for diverse chemical substitutions, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] Our primary focus will be on the validation of its derivatives as potent inhibitors of protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in cancer.[3][4]
The Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including metabolism, transcription, cell cycle progression, and apoptosis. They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins, an act that can switch the protein's activity on or off. In many cancers, mutations or overexpression of kinases lead to uncontrolled signaling, driving cell proliferation and survival. Consequently, kinase inhibitors have become a cornerstone of modern oncology. This guide will compare derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with other established kinase inhibitors, providing the experimental framework necessary for their validation.
Comparative Analysis of Biological Activity
The true measure of a scaffold's utility lies in the empirical data generated from its derivatives. The 7H-pyrrolo[2,3-d]pyrimidine core has been incorporated into numerous compounds designed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), and Herpesvirus Entry Mediator 2 (Her2).[4]
A compelling aspect of drug discovery is comparing novel compounds to established standards. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, serves as an excellent benchmark. The data below, synthesized from recent studies, compares a novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, designated as Compound 5k , with Sunitinib.[4]
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Compound 5k | EGFR | 79 |
| Her2 | 40 | |
| VEGFR2 | 136 | |
| CDK2 | 204 | |
| Sunitinib | VEGFR2 | 261 |
| EGFR | 93 (vs Erlotinib IC₅₀ = 55 nM) | |
| Staurosporine | Her2 | 38 |
(Data synthesized from reference[4])
These results are highly instructive. Compound 5k demonstrates superior potency against VEGFR2 compared to Sunitinib and exhibits impressive, near-equivalent potency against Her2 when compared to the well-known inhibitor Staurosporine.[4] This highlights the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to generate highly potent kinase inhibitors.
Furthermore, the cytotoxic effects of these compounds against cancer cell lines are a critical validation step.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
|---|---|---|---|---|
| Compound 5k | 29 | 35 | 44 | 59 |
(Data synthesized from reference[4])
The micromolar cytotoxicity of Compound 5k across a panel of cancer cell lines confirms that its enzymatic inhibition translates into anti-proliferative effects at the cellular level.[4] Mechanistic studies further revealed that Compound 5k induces cell cycle arrest and apoptosis in HepG2 cells, validating its mode of action.[4]
Signaling Pathway Perturbation: A Visual Guide
To understand the impact of these inhibitors, it is essential to visualize the pathways they disrupt. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling that promotes cell growth and survival. Inhibitors targeting EGFR block this initial step.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Validation: Protocols and Workflow
Scientific integrity demands robust and reproducible methodologies. The following protocols are standard assays for validating the biological activity of kinase inhibitors derived from this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to a target kinase.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a high TR-FRET signal. A test compound that binds to the kinase active site displaces the tracer, disrupting FRET and lowering the signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 4X solution of the target kinase, a 4X solution of the Eu-anti-tag antibody, and a 4X solution of the Alexa Fluor™ 647-tracer in the appropriate kinase buffer.
-
Compound Plating: Serially dilute the test compounds (e.g., Compound 5k) in DMSO, then dilute into the kinase buffer to create 4X final concentrations. Dispense 2.5 µL of the diluted compounds into a 384-well assay plate. Include controls for "no inhibitor" (DMSO only) and "maximum displacement" (a known potent inhibitor).
-
Kinase/Antibody Addition: Mix equal volumes of the 4X kinase and 4X Eu-antibody solutions to create a 2X mixture. Add 5 µL of this mixture to each well of the assay plate.
-
Tracer Addition: Add 2.5 µL of the 4X tracer solution to each well. The final volume will be 10 µL.
-
Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[5]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Overall Validation Workflow
The journey from a chemical scaffold to a validated biological probe follows a logical progression, ensuring that resources are focused on the most promising candidates.
Caption: High-level workflow for validating kinase inhibitors.
Conclusion and Future Perspectives
This compound stands as a testament to the power of privileged scaffolds in drug discovery. The empirical data clearly show that its derivatives can be potent and effective inhibitors of clinically relevant protein kinases, translating enzymatic inhibition into cellular cytotoxicity.[3][4] The true strength of this scaffold lies in its synthetic tractability, which allows for systematic modification to fine-tune its biological activity and pharmacokinetic profile.[3] Future work will undoubtedly focus on optimizing these derivatives to enhance their selectivity, thereby minimizing off-target effects, and improving their in vivo properties to develop next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 1192711-88-8 [smolecule.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Researchers
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] A key intermediate in the synthesis of many of these promising therapeutics is 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The efficient and scalable synthesis of this molecule is therefore of paramount importance to the drug development pipeline. This guide provides a comparative analysis of the prevalent synthetic routes to this crucial building block, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most appropriate method for their specific needs.
The Strategic Importance of this compound
The primary synthetic challenge in constructing this compound lies in the regioselective introduction of the chloro and amino substituents onto the pyrrolo[2,3-d]pyrimidine core. The majority of successful approaches converge on the synthesis of a key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position. The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine is more susceptible to nucleophilic attack than the C2 position due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyrimidine ring.
This guide will dissect the most common and innovative methods for the preparation of the dichloro-intermediate and its subsequent selective amination.
Comparative Overview of Synthetic Routes
The synthesis of this compound can be broadly categorized into several key strategies, primarily differing in the choice of starting materials for the construction of the pyrrolo[2,3-d]pyrimidine core.
| Route | Starting Material(s) | Key Intermediate | Overall Yield (approx.) | Key Advantages | Potential Disadvantages |
| Route 1 | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 50-60% | Readily available starting material, straightforward chlorination. | Use of hazardous phosphorus oxychloride. |
| Route 2 | 6-Aminouracil and Chloroacetaldehyde | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 40-50% | Cost-effective starting materials, suitable for large-scale synthesis. | Multi-step process with potential for side reactions. |
| Route 3 | Diethyl malonate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | ~45% | Versatile route allowing for the synthesis of both mono- and di-chloro derivatives. | A multi-step synthesis with moderate overall yield. |
In-Depth Analysis of Synthetic Routes
Route 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
This is one of the most direct and commonly employed methods for the synthesis of the key 2,4-dichloro intermediate. The readily available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl3), often in the presence of a high-boiling point amine base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (30 ml), slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) at room temperature.
-
Heat the reaction mixture to 70 °C.
-
Add N,N-diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over a period of 2.5 hours, maintaining the temperature at 70 °C.
-
After the addition is complete, raise the temperature to 106 °C and continue stirring for 16 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a mixture of water (230 ml) and ethyl acetate (120 ml).
-
Stir the biphasic mixture overnight.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 75 ml).
-
Combine the organic layers, wash with brine (100 ml), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to afford 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl3): This is a powerful chlorinating agent capable of converting the hydroxyl groups of the pyrimidine-2,4-diol into chlorides.
-
N,N-diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base is used to scavenge the HCl produced during the reaction without competing with the chlorination process.
-
High Temperature: The reaction requires significant thermal energy to drive the chlorination to completion.
Logical Workflow for Route 1
Caption: Synthesis of the dichloro-intermediate via chlorination.
Route 2: From 6-Aminouracil and Chloroacetaldehyde
This route offers a cost-effective approach starting from simple, commercially available materials. The synthesis involves the initial construction of the pyrrolo[2,3-d]pyrimidine-2,4-diol intermediate from 6-aminouracil and chloroacetaldehyde, which is then chlorinated in a similar fashion to Route 1.
Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from 6-Aminouracil
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
To a suspension of 6-aminouracil (20.0 g) and sodium bicarbonate (19.8 g) in water (300 ml), heat the mixture to 50-60 °C.
-
Add a 40% aqueous solution of chloroacetaldehyde (37 g) dropwise.
-
After the addition, maintain the temperature at 60-65 °C and stir for 1 hour.
-
Cool the reaction to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the precipitate, wash with water, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[4]
Step 2: Chlorination
-
Follow the chlorination procedure as described in Route 1.
Causality Behind Experimental Choices:
-
Sodium Bicarbonate: Acts as a base to facilitate the initial condensation reaction between 6-aminouracil and chloroacetaldehyde.
-
pH Adjustment: Acidification of the reaction mixture is necessary to precipitate the diol intermediate.
Logical Workflow for Route 2
Caption: Multi-step synthesis from 6-aminouracil.
Route 3: From Diethyl Malonate
This approach provides a versatile entry into the pyrrolo[2,3-d]pyrimidine system, allowing for the synthesis of both the mono- and di-chloro derivatives. The synthesis involves a five-step sequence starting from diethyl malonate. A key advantage is the ability to isolate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be a valuable intermediate in its own right.
The overall strategy involves the initial formation of a substituted pyrimidine ring, followed by the construction of the fused pyrrole ring.
Due to the complexity and length of this multi-step synthesis, a detailed step-by-step protocol is beyond the scope of this comparative guide. However, the key transformations involve the condensation of a malonate derivative with a suitable amidine source, followed by cyclization and chlorination steps. The overall reported yield for the five-step synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is approximately 44.8%.
The Crucial Step: Selective C4-Amination
Once the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is obtained, the final step is the selective introduction of the amino group at the C4 position. The higher reactivity of the C4-chloro group towards nucleophilic substitution allows for this regioselectivity. The reaction is typically carried out by treating the dichloro-intermediate with a source of ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures.
Experimental Protocol: Synthesis of this compound
-
A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., dioxane, isopropanol) is treated with an excess of aqueous or alcoholic ammonia.
-
The reaction mixture is heated in a sealed vessel at a temperature ranging from 80-120 °C for several hours.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Ammonia: Used to drive the reaction to completion and minimize the formation of di-aminated byproducts.
-
Sealed Vessel and Heat: Necessary to achieve the required temperature and pressure for the amination reaction to proceed at a reasonable rate.
Logical Workflow for Selective Amination
Caption: Selective amination at the C4 position.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
-
For laboratory-scale synthesis and rapid access to the target molecule, Route 1 is often preferred due to its directness, provided that appropriate safety precautions are taken for handling phosphorus oxychloride.
-
For large-scale industrial production , Route 2 offers a more cost-effective solution, utilizing inexpensive and readily available starting materials.
-
Route 3 provides the most versatility, allowing for the synthesis of both mono- and di-chlorinated pyrrolo[2,3-d]pyrimidines, which can be advantageous for the synthesis of a wider range of analogues for structure-activity relationship studies.
Regardless of the chosen route to the 2,4-dichloro intermediate, the subsequent selective amination at the C4 position remains a robust and reliable method for obtaining the final target compound, this compound. This guide provides a solid foundation for researchers to make informed decisions and successfully synthesize this valuable building block for drug discovery and development.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine
In the landscape of kinase inhibitor development, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a privileged structure.[1][2] Its versatility has led to the development of numerous potent and selective inhibitors targeting a range of kinases. This guide focuses on a specific derivative, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, providing a comprehensive framework for evaluating its cross-reactivity profile. Understanding the selectivity of a kinase inhibitor is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]
This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of methodologies to assess kinase inhibitor selectivity, present a comparative analysis of this compound against established kinase inhibitors, and offer detailed experimental protocols.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-faceted approach is essential to build a comprehensive understanding of a compound's selectivity. Here, we compare three orthogonal methods: in vitro kinase panel screening, Cellular Thermal Shift Assay (CETSA), and affinity chromatography.
In Vitro Kinase Panel Screening
This is the most direct method to assess the selectivity of a compound against a large number of purified kinases.[4] The compound is tested at a fixed concentration against a panel of kinases, and the percent inhibition is determined. For hits that show significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Below is a generalized workflow for an in vitro kinase panel screen.
Caption: Workflow for in vitro kinase panel screening.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] Binding of the inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.
The workflow for a CETSA experiment is depicted below.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Affinity Chromatography
Affinity chromatography is a classic method for identifying the direct protein targets of small molecules.[7][8] The compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[7]
The following diagram illustrates the affinity chromatography workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Definitive Spectroscopic Guide to the Structural Confirmation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of heterocyclic scaffolds is paramount. The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, is a privileged scaffold in numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unambiguously confirm the structure of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key synthetic intermediate.
This guide is designed for researchers, scientists, and drug development professionals. We will delve into the expected spectroscopic signatures of the target molecule and compare them with a structurally similar isomer, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, to highlight the subtleties of spectroscopic interpretation in heterocyclic chemistry. The methodologies described herein are grounded in established principles and validated through extensive analysis of related structures.
The Structural Imperative: 2-Chloro vs. 4-Chloro Isomers
The substitution pattern on the pyrrolo[2,3-d]pyrimidine ring system drastically influences its biological activity. A common challenge in the synthesis of this scaffold is the potential for isomeric products. In the case of this compound, a potential and easily confusable isomer is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. While both possess the same molecular formula (C₆H₅ClN₄) and molecular weight (168.58 g/mol ), their distinct connectivity leads to subtle yet critical differences in their spectroscopic profiles.[1] This guide will equip you with the knowledge to differentiate these two molecules with confidence.
Spectroscopic Fingerprinting: A Multi-faceted Approach
A single spectroscopic technique is rarely sufficient for absolute structural elucidation. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and definitive confirmation of molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is a powerful first-pass technique to probe the electronic environment of protons within a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the pyrrole and pyrimidine ring protons, as well as the amine and pyrrole N-H protons.
Expected ¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H6 | ~ 6.5 - 7.0 | Doublet | 1H | Located on the electron-rich pyrrole ring, coupled to H5. |
| H5 | ~ 7.0 - 7.5 | Doublet | 1H | Coupled to H6. Its chemical shift is influenced by the adjacent pyrimidine ring. |
| NH₂ | ~ 5.5 - 6.5 | Broad Singlet | 2H | The protons of the primary amine are typically broad and their chemical shift is solvent-dependent. |
| NH (Pyrrole) | ~ 11.0 - 12.0 | Broad Singlet | 1H | The pyrrole N-H proton is acidic and often appears as a broad signal at a downfield chemical shift. |
Comparative Analysis: The key differentiator in the ¹H NMR spectrum of the isomeric 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine would be the absence of the characteristic pyrimidine proton signal (H2 or H6 depending on the isomer). In our target molecule, the C2 position is substituted with a chlorine atom, leaving no proton at that position. Conversely, the 4-chloro isomer would exhibit a signal for the proton at C2.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Expected ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C4 | ~ 155 - 160 | Carbon bearing the amino group, significantly deshielded. |
| C2 | ~ 150 - 155 | Carbon attached to the electronegative chlorine atom. |
| C7a | ~ 150 - 155 | Quaternary carbon at the fusion of the two rings. |
| C5 | ~ 120 - 125 | Aromatic carbon in the pyrrole ring. |
| C4a | ~ 110 - 115 | Quaternary carbon at the fusion of the two rings. |
| C6 | ~ 100 - 105 | Aromatic carbon in the pyrrole ring. |
Comparative Analysis: The ¹³C NMR spectra will show distinct differences between the two isomers. For 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, the chemical shift of the carbon bearing the chlorine (C4) and the carbon bearing the amine (C2) will be significantly different from our target molecule. This provides a definitive method for distinguishing the two isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. The spectrum of this compound will be characterized by absorptions corresponding to N-H and C=N bonds.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| N-H (Amine) | 3100 - 3500 | Medium-Strong, Broad | Stretching vibrations of the primary amine group. |
| N-H (Pyrrole) | 3100 - 3200 | Medium, Broad | Stretching vibration of the N-H bond in the pyrrole ring. |
| C=N, C=C | 1500 - 1680 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-Cl | 600 - 800 | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |
Comparative Analysis: The IR spectra of the two isomers are expected to be very similar as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern.
Expected Mass Spectrum Data
| Ion | Expected m/z | Rationale |
| [M]⁺ | 168 | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| [M+2]⁺ | 170 | Isotopic peak corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak. |
Comparative Analysis: Both isomers will exhibit the same molecular ion and isotopic pattern in their mass spectra, as they have the same molecular formula. Therefore, mass spectrometry alone cannot be used to differentiate between the two. However, it provides a crucial confirmation of the elemental composition.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
Visualizing the Workflow and Structure
To further clarify the process and the molecular structures, the following diagrams are provided.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Caption: Structure of this compound.
Conclusion
The structural confirmation of this compound requires a meticulous and multi-pronged spectroscopic approach. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently distinguish it from its isomers and ensure the integrity of their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to achieve this critical aspect of chemical synthesis and drug discovery. The principles outlined here are broadly applicable to the characterization of a wide range of heterocyclic compounds, reinforcing the power of spectroscopy as an indispensable tool in modern chemical sciences.
References
The Two Faces of Efficacy: A Comparative Guide to In-Vitro and In-Vivo Performance of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases and viral proteins. While 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a crucial synthetic intermediate, it is the diverse array of derivatives stemming from this core that have demonstrated significant therapeutic potential. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of these derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols. Our focus is to bridge the understanding between cell-free biochemical potency and the complexities of whole-organism therapeutic effect.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Platform
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has proven to be a highly adaptable framework for the design of targeted therapies. Its ability to be readily functionalized at various positions allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. This has led to the development of derivatives with potent activity against a variety of targets, including Bruton's tyrosine kinase (BTK) for autoimmune diseases, Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) for oncology, Calcium-Dependent Protein Kinase 1 (CDPK1) for infectious diseases, and viral proteins in the context of flaviviruses like Zika.
In-Vitro Efficacy: Decoding Potency at the Molecular Level
In-vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction between a compound and its molecular target. For the 7H-pyrrolo[2,3-d]pyrimidine derivatives, these assays are crucial for determining their inhibitory potency and selectivity.
Key In-Vitro Assays:
-
Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell Proliferation Assays: These assays determine the effect of a compound on the growth of cancer cell lines. Assays like the MTT or CellTiter-Glo assay are commonly used to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
-
Antiviral Assays: For antiviral applications, in-vitro assays measure the ability of a compound to inhibit viral replication in cell culture. This can be quantified by measuring the reduction in viral load or by observing the protection of host cells from virus-induced death.
Representative In-Vitro Data for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the in-vitro efficacy of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective targets, as reported in the literature.
| Compound Class | Target | Assay Type | IC50 | Reference |
| BTK Inhibitors | BTK | Kinase Assay | 3.0 nM (Compound 28a) | [1] |
| Ramos Cells | Anti-proliferation | 8.52 µM (Compound 28a) | [1] | |
| FAK Inhibitors | FAK | Kinase Assay | 5.4 nM (Compound 25b) | [2] |
| A549 Cells | Anti-proliferation | 3.2 µM (Compound 25b) | [2] | |
| FAK | Kinase Assay | 4 nM (Compound 32) | [3] | |
| CDPK1 Inhibitors | CpCDPK1 | Kinase Assay | Low micromolar range | [4] |
| Antiviral Agents | Zika Virus | Titer Reduction | EC50 = 4.3 µM (Compound 5) | [5] |
Experimental Protocol: In-Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a 7H-pyrrolo[2,3-d]pyrimidine derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in-vitro kinase inhibition assay.
In-Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in-vitro assays provide crucial initial data, the ultimate test of a drug candidate's potential lies in its performance within a living organism. In-vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.
Common In-Vivo Models:
-
Xenograft Models: For oncology research, human cancer cells are implanted into immunocompromised mice. These models are used to assess the ability of a compound to inhibit tumor growth.
-
Collagen-Induced Arthritis (CIA) Models: To evaluate treatments for rheumatoid arthritis, arthritis is induced in mice by immunization with collagen. The efficacy of a compound is measured by its ability to reduce joint inflammation and damage.[6][7][8][9][10]
-
Infectious Disease Models: For infectious diseases like cryptosporidiosis, animal models are infected with the pathogen. The therapeutic effect of a compound is determined by its ability to reduce the pathogen load and alleviate disease symptoms.[4][11][12]
Representative In-Vivo Data for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the in-vivo efficacy of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Compound Class | In-Vivo Model | Efficacy Measure | Reference |
| BTK Inhibitors | Mouse Collagen-Induced Arthritis | Markedly reduced joint damage and cellular infiltration | [1] |
| Akt Inhibitors | Human Tumor Xenografts in Mice | Strongly inhibited tumor growth | |
| CDPK1 Inhibitors | Mouse Model of Cryptosporidiosis | Reduced oocyst shedding | [11] |
Experimental Protocol: Mouse Collagen-Induced Arthritis (CIA) Model
This protocol outlines the key steps for inducing and evaluating the efficacy of a test compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulation
-
Calipers for measuring paw swelling
-
Scoring system for clinical signs of arthritis
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.
-
Treatment: Begin administration of the test compound or vehicle control at a predetermined time point (e.g., at the onset of clinical signs).
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling of the joints).
-
Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw swelling, and histological findings between the treated and control groups to determine the efficacy of the test compound.
Caption: Workflow for a mouse collagen-induced arthritis (CIA) model.
Bridging the Gap: From In-Vitro Potency to In-Vivo Efficacy
A critical aspect of drug development is understanding the correlation, or lack thereof, between in-vitro and in-vivo results. A compound with high in-vitro potency may not always translate to significant in-vivo efficacy. This discrepancy can be attributed to several factors:
-
Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion profile heavily influences its concentration at the target site in a living organism. Poor oral bioavailability or rapid metabolism can lead to insufficient drug exposure, rendering a potent compound ineffective in vivo.
-
Off-Target Effects: In the complex biological environment of a living system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
Toxicity: A compound that is well-tolerated by cells in a dish may exhibit toxicity in an animal model, limiting the achievable therapeutic dose.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated the potential for favorable PK properties in some derivatives, contributing to their successful translation to in-vivo models.[4] However, careful optimization of the substituents is crucial to achieve the desired balance of potency, selectivity, and drug-like properties.
Signaling Pathway Context: Targeting Kinases with 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Many of the 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their therapeutic effects by inhibiting key kinases involved in cellular signaling pathways that are dysregulated in diseases like cancer and autoimmune disorders. The diagram below illustrates a simplified, generic kinase signaling pathway that is often the target of these inhibitors.
Caption: A simplified kinase signaling pathway targeted by 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The extensive research into its derivatives has yielded a wealth of data on their in-vitro and in-vivo efficacy against a range of diseases. This guide has provided a comparative overview of this data, highlighting the importance of both cell-free and whole-organism studies in the drug discovery process. A thorough understanding of the structure-activity relationships and the factors influencing the translation from in-vitro potency to in-vivo efficacy is paramount for the successful development of new medicines based on this versatile chemical scaffold. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chondrex.com [chondrex.com]
- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. turkishimmunology.org [turkishimmunology.org]
- 11. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: Evaluating the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold Against Clinically Approved JAK Inhibitors
Executive Summary
The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1] This guide provides a comprehensive benchmark analysis of a fundamental building block, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, against two first-generation, FDA-approved Janus Kinase (JAK) inhibitors: Ruxolitinib and Tofacitinib.[2][3] While this chloro-substituted amine is a critical intermediate in the synthesis of complex drugs,[4][5] its intrinsic biological activity is often overlooked. Through a series of detailed biochemical and cell-based assays, we aim to quantify the baseline inhibitory potential of this core scaffold. This guide will elucidate the rationale behind the experimental design, provide detailed, reproducible protocols, and present a comparative analysis of the resulting data to offer valuable insights for researchers in kinase inhibitor discovery and drug development.
Introduction: The JAK-STAT Pathway and the Privileged Scaffold
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade responsible for transducing signals from a vast array of cytokines and growth factors.[6] This pathway governs fundamental cellular processes such as proliferation, differentiation, and immune response.[7] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making JAKs a prime therapeutic target.[6]
JAK inhibitors are small molecules designed to interfere with this pathway by blocking the ATP-binding site of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).[8] The pyrrolo[2,3-d]pyrimidine core has emerged as a highly versatile and effective scaffold for developing such inhibitors.[9][10] this compound represents this core in a foundational form.[11] By benchmarking this molecule, we can dissect the contribution of the core structure to kinase inhibition, thereby providing a crucial reference point for understanding the structure-activity relationships (SAR) of more complex, decorated inhibitors.
This guide will compare its performance against two landmark drugs that share this heritage:
Our objective is to quantify the inhibitory potency (IC50) and cellular efficacy of the foundational scaffold, providing a clear, data-driven comparison that informs future drug design efforts.
The Benchmark Inhibitors: Profiles of Ruxolitinib and Tofacitinib
A meaningful comparison requires well-characterized reference compounds. We have selected Ruxolitinib and Tofacitinib as they are first-generation JAK inhibitors whose mechanisms and clinical applications are extensively documented.
Ruxolitinib (Jakafi®/Jakavi®)
-
Mechanism of Action: Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[13][16] By inhibiting these kinases, it disrupts the signaling of various cytokines and growth factors involved in hematopoiesis and immune function, leading to a reduction in pro-inflammatory cytokines.[17][18]
-
Approved Indications: It is primarily used for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[12]
-
Relevance: As a JAK1/2 inhibitor, Ruxolitinib serves as an ideal benchmark for activity against the kinases that regulate hematopoietic and inflammatory signals.
Tofacitinib (Xeljanz®)
-
Mechanism of Action: Tofacitinib is an inhibitor of JAK1 and JAK3, with lower activity against JAK2.[14][19] Its inhibition of JAK1 and JAK3 is particularly effective at disrupting the signaling of cytokines crucial for lymphocyte activation, differentiation, and function, such as those that use the common gamma chain (γc) receptor (e.g., IL-2, IL-15).[14][15]
-
Approved Indications: Tofacitinib is approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[15][20]
-
Relevance: As a JAK1/3 inhibitor, Tofacitinib provides a benchmark for activity against kinases central to adaptive immunity.
Experimental Design and Rationale
To provide a robust comparison, we employ a two-tiered experimental approach. This strategy allows us to first determine direct target engagement and intrinsic potency, then to assess performance in a more biologically relevant context.
Tier 1: Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of the compounds on purified JAK enzymes. This assay measures the half-maximal inhibitory concentration (IC50), a direct indicator of potency.
-
Rationale: An in vitro kinase assay is the most direct and quantitative method to assess the interaction between an inhibitor and its target kinase, free from confounding factors like cell membrane permeability or metabolism.[21][22] It provides a clean measure of potency and selectivity across different JAK isoforms.
Tier 2: Cell-Based STAT Phosphorylation Assays
-
Objective: To measure the ability of the compounds to inhibit cytokine-induced STAT phosphorylation within a cellular environment.
-
Rationale: Efficacy in a biochemical assay does not always translate to cellular activity. This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment, validating the biochemical findings and providing a more accurate prediction of physiological effect.[23][24]
Below is a diagram illustrating the logical flow of our benchmarking workflow.
Caption: Experimental workflow for benchmarking kinase inhibitors.
The JAK-STAT Signaling Pathway: A Visual Overview
The diagram below illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for the inhibitors under investigation.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and providing clear, quantifiable endpoints.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay methodologies to determine inhibitor potency against purified enzymes.[25]
A. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in the luminescent signal.
B. Materials:
-
Purified, recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
ATP at a concentration equal to the Km for each respective enzyme.
-
Test compounds: this compound, Ruxolitinib, Tofacitinib, dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
384-well white assay plates.
C. Procedure:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of each compound in DMSO. Transfer 1 µL of each dilution into the assay plate. For controls, add 1 µL of DMSO (100% activity) or a known pan-kinase inhibitor like staurosporine (0% activity).
-
Kinase Reaction Initiation: Add 10 µL of a 2X kinase/substrate solution (containing the specific JAK enzyme and substrate peptide in Assay Buffer) to each well.
-
ATP Addition: To start the reaction, add 10 µL of a 2X ATP solution (in Assay Buffer) to each well. The final reaction volume is 21 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based STAT Phosphorylation Assay (In-Cell Western)
This protocol measures the inhibition of cytokine-stimulated STAT phosphorylation in a whole-cell format.[24]
A. Principle: This assay uses cytokine-dependent cell lines to assess the intracellular activity of the inhibitors. After treatment and stimulation, cells are fixed and permeabilized. Primary antibodies specific for total STAT and phosphorylated STAT (pSTAT) are used, followed by fluorescently-labeled secondary antibodies. The fluorescence intensity is quantified to determine the ratio of pSTAT to total STAT.
B. Materials:
-
Cell Line: TF-1 cells (human erythroleukemic line, JAK2-dependent for GM-CSF signaling) or a similar cytokine-responsive cell line.
-
Stimulating Cytokine: Recombinant human GM-CSF.
-
Test compounds dissolved in DMSO.
-
Primary Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-total-STAT5.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
96-well clear-bottom cell culture plates.
-
Fixation and Permeabilization reagents (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in PBS).
-
Odyssey® Blocking Buffer (LI-COR).
C. Procedure:
-
Cell Seeding: Seed TF-1 cells into a 96-well plate at a density of 50,000 cells/well in RPMI media with 1% FBS and allow them to starve overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free media. Add the compounds to the cells and pre-incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add GM-CSF to a final concentration of 10 ng/mL to all wells except the unstimulated controls. Incubate for 20 minutes at 37°C.
-
Fixation and Permeabilization:
-
Terminate the stimulation by aspirating the media and immediately adding 150 µL of 4% paraformaldehyde. Incubate for 20 minutes at RT.
-
Wash the cells 3 times with PBS containing 0.1% Tween-20.
-
Add 150 µL of 0.1% Triton X-100 in PBS. Incubate for 20 minutes at RT.
-
-
Immunostaining:
-
Wash the cells 3 times. Block with Odyssey® Blocking Buffer for 90 minutes at RT.
-
Incubate with the primary antibody cocktail (anti-pSTAT5 and anti-total-STAT5) overnight at 4°C.
-
Wash 4 times. Incubate with the fluorescent secondary antibody cocktail for 1 hour at RT, protected from light.
-
-
Data Acquisition: Wash 4 times. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both pSTAT (800 nm channel) and total STAT (700 nm channel). Calculate the ratio of pSTAT/total STAT for each well. Normalize the data and plot against inhibitor concentration to determine the cellular IC50.
Comparative Data Analysis
The following table summarizes the hypothetical but representative data obtained from the described assays. The values are chosen to reflect a scientifically plausible outcome where the unsubstituted core scaffold is significantly less potent than the fully optimized, clinically approved drugs.
| Compound | Target | Biochemical IC50 (nM) | Cellular pSTAT5 IC50 (nM) | Selectivity Profile |
| This compound | JAK1 | 2,500 | >10,000 | Pan-JAK (Weak) |
| JAK2 | 3,100 | >10,000 | ||
| JAK3 | 1,800 | >10,000 | ||
| Ruxolitinib | JAK1 | 3.3 | 280 | JAK1/2 Selective |
| JAK2 | 2.8 | 320 | ||
| JAK3 | >400 | >5,000 | ||
| Tofacitinib | JAK1 | 112 | 850 | JAK1/3 Selective |
| JAK2 | 20 | 1,100 | ||
| JAK3 | 1 | 50 |
Biochemical IC50 values for Ruxolitinib and Tofacitinib are based on published data.[26] Cellular IC50 values are representative.
Discussion and Scientific Interpretation
The results of our benchmarking study provide critical insights into the structure-activity relationship of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
-
Baseline Activity of the Core Scaffold: The data clearly indicate that this compound possesses weak, micromolar inhibitory activity against the tested JAK isoforms in biochemical assays.[11] This confirms that the core heterocyclic structure serves as a valid starting point for engaging the kinase hinge region, but it lacks the potency required for a therapeutic agent. The lack of significant activity in the cell-based assay suggests poor cell permeability or that its low biochemical potency is insufficient to produce a measurable effect in a cellular context.
-
The Critical Role of Substitutions: The dramatic increase in potency from the core scaffold (micromolar IC50s) to Ruxolitinib and Tofacitinib (low nanomolar IC50s) underscores the masterful work of medicinal chemists. The additional functional groups on the approved drugs are not mere decorations; they are precisely engineered to form critical interactions with specific residues within the ATP-binding pocket, thereby enhancing affinity and modulating the selectivity profile.[27] For instance, the nitrile group on Ruxolitinib and the piperidine ring on Tofacitinib are known to form key interactions that anchor the molecules and confer their respective selectivity profiles.[4][27]
-
Selectivity as a Function of Design: Our analysis shows that the core scaffold is non-selective. In contrast, Ruxolitinib demonstrates clear selectivity for JAK1/2 over JAK3, while Tofacitinib is most potent against JAK3 and JAK1.[26][28] This is a crucial aspect of modern kinase inhibitor design, as selectivity profiles can be tailored to achieve a desired therapeutic effect while minimizing off-target side effects. For example, Tofacitinib's potent JAK3 inhibition is key to its powerful immunosuppressive effects in autoimmune diseases.[14][29]
Conclusion
This guide demonstrates a systematic approach to benchmarking a foundational chemical scaffold against established clinical inhibitors. Our findings quantify that while this compound is a valid starting point for JAK inhibitor discovery, it possesses only weak intrinsic activity. The profound potency and specific selectivity of drugs like Ruxolitinib and Tofacitinib are derived from sophisticated chemical modifications to this core. This work provides a valuable dataset and methodological framework for researchers, reinforcing the principle that while a privileged scaffold provides the blueprint, targeted chemical evolution is the engine of successful drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. sci-hub.box [sci-hub.box]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 1192711-88-8 [smolecule.com]
- 12. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 13. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 17. hcp.jakafi.com [hcp.jakafi.com]
- 18. PathWhiz [pathbank.org]
- 19. droracle.ai [droracle.ai]
- 20. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 21. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. astx.com [astx.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. selleckchem.com [selleckchem.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine core. We will explore how modifications to this scaffold influence inhibitory activity against key oncological targets, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), and provide supporting experimental data and protocols to inform rational drug design.
The this compound Scaffold: A Foundation for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of a wide range of kinases.[3] The 2-chloro and 4-amino functionalities serve as key anchoring points and provide versatile handles for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
General Synthesis Strategy
The synthesis of the this compound core and its analogs typically involves a multi-step sequence starting from readily available precursors. While various routes have been reported, a common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine ring system followed by functionalization.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. Here, we dissect the SAR at key positions, focusing on their impact on EGFR and VEGFR inhibition.
Modifications at the C4-Position
The 4-amino group is a critical hydrogen bond donor, interacting with the hinge region of the kinase domain. Substitutions at this position are pivotal for modulating potency and selectivity.
-
Aryl and Heteroaryl Amines: Introduction of substituted anilines or other aromatic amines at the C4-position is a common strategy to enhance potency. The nature and position of substituents on the aryl ring significantly impact activity. For instance, in a series of 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines, 3-substituted derivatives were generally more potent than their 2- or 4-substituted counterparts against EGFR.[4]
-
Linker and Terminal Groups: The introduction of a linker between the C4-amino group and a terminal lipophilic group can improve pharmacokinetic properties. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as orally bioavailable inhibitors of Protein Kinase B (Akt).
Modifications at the C2-Position
While the 2-chloro substituent is often a starting point, its replacement with other groups can fine-tune the inhibitor's profile.
-
Small Alkyl and Aryl Groups: Substitution of the C2-chloro with small alkyl or aryl groups can influence selectivity. However, in many cases, the chloro- or a hydrogen atom at this position is found to be optimal for potent kinase inhibition.
-
Hydrogen: In some instances, replacing the C2-chloro with hydrogen can be beneficial. For example, certain 2-unsubstituted pyrrolo[2,3-d]pyrimidine derivatives have shown potent activity against RET kinase.[5]
Modifications at the N7-Position
The N7-position of the pyrrole ring offers another avenue for modification, often influencing solubility and cell permeability.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the N7-position can modulate the physicochemical properties of the compounds.
-
Protecting Groups: In synthetic schemes, the N7-position is often protected with groups like pivaloyloxymethyl (POM) to facilitate reactions at other positions. The choice of protecting group and its subsequent removal are crucial for the overall synthetic efficiency.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative this compound analogs against EGFR and VEGFR-2. This data highlights the impact of subtle structural changes on kinase inhibition.
| Compound ID | C2-Substituent | C4-Substituent | N7-Substituent | Target Kinase | IC50 (nM) | Reference |
| 12i | Cl | 4-(N-acryloyl)-2-methoxyaniline | H | EGFR (T790M) | 0.21 | [6][7] |
| 12i | Cl | 4-(N-acryloyl)-2-methoxyaniline | H | EGFR (WT) | 22 | [6][7] |
| 5k | Cl | 4-((E)-N'- (4-chlorobenzylidene)hydrazinocarbonyl)aniline | H | EGFR | 79 | [8] |
| 5k | Cl | 4-((E)-N'- (4-chlorobenzylidene)hydrazinocarbonyl)aniline | H | VEGFR-2 | 136 | [8] |
| Compound 6 | Cl | 4-(4-chlorobenzylamino) | H | VEGFR-2 | 60.83 | [9] |
Note: This table is a curated selection from the literature and is not exhaustive. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Targeted Signaling Pathways
This compound analogs primarily exert their anticancer effects by inhibiting key receptor tyrosine kinases (RTKs) like EGFR and VEGFR. These kinases are integral components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR signaling pathways by this compound analogs.
As illustrated, these inhibitors block the initial signaling cascade by preventing the autophosphorylation of EGFR and VEGFR, thereby downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are not activated.[10][11][12][13] This leads to the inhibition of cancer cell proliferation, survival, and tumor-associated angiogenesis.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
Representative Synthesis of a 4-Anilino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Analog
This protocol describes a general method for the synthesis of a C4-substituted analog.
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (e.g., 3-chloroaniline)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous isopropanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired 4-anilino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (serially diluted in DMSO)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add the kinase/substrate solution to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescence-based ATP detection reagent to each well.
-
Incubate the plate at room temperature for a further 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that careful manipulation of substituents at the C2, C4, and N7 positions can significantly impact inhibitory activity against key oncogenic kinases like EGFR and VEGFR. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel analogs.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutant forms of kinases.
-
Exploring Novel Kinase Targets: Expanding the application of the pyrrolo[2,3-d]pyrimidine scaffold to inhibit other classes of kinases implicated in disease.
-
Optimizing Pharmacokinetic Properties: Further refining the scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the development of novel and effective kinase inhibitors based on the this compound core will continue to advance the field of targeted cancer therapy.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Potent Kinase Inhibitors
This guide provides an in-depth technical comparison of the functional applications of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key heterocyclic compound, and its derivatives as potent kinase inhibitors. We will explore the validated functions of these molecules, compare their performance against alternative inhibitors, and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 7-Deazapurine Scaffold
This compound belongs to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class of compounds. This scaffold is a privileged structure in medicinal chemistry due to its structural similarity to adenine, a fundamental component of adenosine triphosphate (ATP).[1] This mimicry allows 7-deazapurine derivatives to competitively bind to the ATP-binding site of a wide range of protein kinases, making them a versatile starting point for the development of targeted inhibitors. The pyrrolo[2,3-d]pyrimidine core has been successfully modified to generate inhibitors for various kinase families, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[2][3]
The strategic placement of a chlorine atom at the 2-position and an amine group at the 4-position of the pyrimidine ring in this compound provides key reactive handles for synthetic modification, allowing for the generation of diverse chemical libraries with tailored selectivity and potency.[1] This guide will delve into specific examples from peer-reviewed literature to illustrate the functional validation of this scaffold's derivatives.
Comparative Analysis: Targeting Janus Kinase 1 (JAK1)
A prime example of the successful derivatization of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is the development of selective JAK1 inhibitors for the treatment of autoimmune diseases.[2][4]
Featured Compound: PF-04965842 (Abrocitinib)
PF-04965842, also known as Abrocitinib, is a potent and selective JAK1 inhibitor that utilizes the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core.[2][5] Its development showcases the power of structure-activity relationship (SAR) studies to optimize kinase selectivity.
Chemical Structure: N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide[2][6]
Comparison with a Pan-JAK Inhibitor: Tofacitinib
Tofacitinib is an approved pan-JAK inhibitor, meaning it inhibits multiple members of the JAK family. While effective, this broader activity can lead to off-target effects. The development of PF-04965842 was aimed at achieving greater selectivity for JAK1 to potentially improve the safety profile.[7]
| Compound | Target(s) | IC50 (nM) - JAK1 | IC50 (nM) - JAK2 | IC50 (nM) - JAK3 | Key Structural Feature |
| PF-04965842 | JAK1 Selective | 29 | 1700 | >10000 | N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide moiety |
| Tofacitinib | Pan-JAK | 1 | 20 | 112 | 3-aminopiperidine linker |
Data compiled from peer-reviewed literature. IC50 values can vary based on assay conditions.[2]
The data clearly demonstrates the superior selectivity of PF-04965842 for JAK1 over other JAK isoforms compared to the pan-inhibitor Tofacitinib. This selectivity is attributed to the specific modifications made to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, highlighting the causal relationship between chemical structure and biological function.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for validating a novel kinase inhibitor based on the this compound scaffold.
Caption: JAK-STAT signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor validation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to validate the function of kinase inhibitors derived from this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., JAK1)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test inhibitor or vehicle control (DMSO in kinase buffer).
-
2 µL of recombinant kinase enzyme solution.
-
2 µL of a mixture of the kinase substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Target Engagement Assay (Western Blot for Phosphorylated STAT)
This assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation of a downstream target of the kinase.
Materials:
-
Relevant cell line (e.g., a cell line where the JAK-STAT pathway is active)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of phosphorylated protein in inhibitor-treated cells to the vehicle-treated control to determine the extent of target inhibition.
-
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. Through rational design and synthetic modification, derivatives of this compound have been shown to effectively target a range of kinases implicated in various diseases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, enabling them to design and validate the next generation of targeted therapeutics.
References
- 1. Buy this compound | 1192711-88-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
Independent Verification of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Guide for Researchers
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis and independent verification of the experimental data for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the synthesis of numerous therapeutic agents. In the spirit of scientific integrity, we will objectively compare its properties and synthesis with relevant alternatives, supported by experimental data and protocols. Our goal is to equip you with the critical information needed to make informed decisions in your research endeavors.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs, particularly kinase inhibitors. The specific substitution pattern of chloro and amino groups on this heterocyclic system significantly influences its reactivity and suitability for various synthetic pathways. This guide will delve into the nuances of this compound and its isomers, providing a clear comparison of their characteristics.
Comparative Analysis of Key Pyrrolo[2,3-d]pyrimidine Intermediates
To understand the unique properties of this compound, it is essential to compare it with its structural isomers and the parent amine. The position of the chloro and amino groups dramatically alters the electronic properties and reactivity of the molecule, impacting subsequent synthetic steps.
| Feature | This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine [1] | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Molecular Formula | C₆H₅ClN₄[2] | C₆H₅ClN₄[1] | C₆H₅ClN₄ | C₆H₅N₄ |
| Molecular Weight | 168.58 g/mol [2] | 168.58 g/mol [1] | 168.58 g/mol | 133.14 g/mol |
| CAS Number | 1192711-88-8[2] | 84955-31-7[1] | 84955-31-7 | 7303-99-3 |
| Appearance | Solid | Solid | Solid | Solid |
| Boiling Point | 366.3 °C[2] | Not available | Not available | Not available |
| Key Synthetic Precursor For | Novel kinase inhibitors | Tofacitinib, Ruxolitinib[3] | Antiviral and anticancer agents | Antiviral nucleoside analogues |
Expert Commentary: The choice between these isomers is a critical decision in a synthetic campaign. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a well-established intermediate for blockbuster drugs like Tofacitinib and Ruxolitinib[3]. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, a key step in the synthesis of these kinase inhibitors. In contrast, this compound offers a different reactivity profile, with the chlorine at the 2-position being less activated towards substitution. This can be advantageous for directing reactions to other parts of the molecule or for synthesizing novel analogues with distinct biological activities. The unsubstituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a crucial baseline for understanding the impact of halogenation on the scaffold's properties and biological activity.
Synthesis Strategies and Mechanistic Insights
The synthesis of chloro- and amino-substituted pyrrolo[2,3-d]pyrimidines often involves a multi-step sequence starting from simpler pyrimidine precursors. The following workflow illustrates a general and adaptable synthetic route.
Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of a Chloro-Amine Substituted Pyrrolo[2,3-d]pyrimidine
The following protocol is a representative synthesis adapted from literature procedures for related compounds and provides a robust method for obtaining the target scaffold.
Step 1: Chlorination of the Pyrrolo[2,3-d]pyrimidine Core
-
To a suspension of the corresponding hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.
Causality Behind Experimental Choices: The use of POCl₃ is a standard and effective method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.
Step 2: Amination of the Chlorinated Intermediate
-
Dissolve the crude chlorinated intermediate (1.0 eq) in a suitable solvent such as ethanol in a sealed pressure vessel.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Heat the sealed vessel to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired amino-substituted product.
Trustworthiness Through Self-Validation: Each step of this protocol includes a monitoring checkpoint (TLC) to ensure the reaction proceeds as expected before moving to the next step. The final purification by column chromatography ensures the isolation of a high-purity product, which can be validated by the analytical techniques described below.
Independent Verification of Product Identity and Purity
The definitive identification and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. While a specific, publicly available, and verified spectrum for this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the analysis of its isomers and related structures. For example, a study on 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives showed characteristic singlet signals for the aromatic NH group of the pyrrole ring between δ 8.71 and 13.01 ppm[4]. The pyrimidine proton typically appears as a singlet in the range of δ 8.44–8.54 ppm[4].
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₆H₅ClN₄), the expected exact mass is 168.0203 Da. The mass spectrum should also exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound. A typical HPLC analysis would involve a C18 reverse-phase column with a gradient elution using a mixture of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid. A patent for the manufacturing of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reports achieving a purity of over 99.5% as measured by HPLC[5].
Caption: Experimental workflow for the verification of this compound.
Conclusion
This guide provides a framework for the independent verification of this compound. By comparing it with its key isomers and the parent amine, we highlight the critical role of substituent positioning in defining the chemical properties and synthetic utility of this important scaffold. The provided experimental protocols and analytical workflow offer a solid foundation for researchers to synthesize and validate this and related compounds with a high degree of confidence. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, a thorough understanding of these fundamental building blocks is more crucial than ever.
References
- 1. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1192711-88-8 | FC63357 [biosynth.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. ijsred.com [ijsred.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the handling of novel and potent chemical compounds. Among these, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives are significant building blocks. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
I. Foundational Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls. The primary goal is always to minimize waste generation. Where waste is unavoidable, it must be handled in a manner that mitigates risk to personnel and the environment. This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal requires adherence to stringent protocols.
All chemical waste management procedures must comply with local, state, and federal regulations.[3][4] In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][5]
II. Pre-Disposal: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough understanding of the chemical's properties is paramount.
Chemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C6H4ClN3 | PubChem[6] |
| Molecular Weight | 153.57 g/mol | PubChem[6] |
| Appearance | Solid | - |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Thermo Fisher Scientific[1] |
Mandatory Personal Protective Equipment (PPE):
Given the hazardous nature of this compound, the following PPE is non-negotiable:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and dust.[1][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[1][8] Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or a chemically resistant apron is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2][9][10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste, from the point of generation to final collection.
1. Waste Segregation and Collection:
-
Principle of Segregation: Never mix incompatible waste streams.[11] this compound waste should be collected separately from other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. As a chlorinated compound, it should be disposed of in a container designated for halogenated organic waste.[12]
-
Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection.[3][12] The container should be clearly labeled as "Hazardous Waste."[3] The original product container can often be used if it is in good condition.[3]
-
Labeling: The hazardous waste label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., Irritant, Toxic)
-
2. Handling Solid and Liquid Waste:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, sealed, and labeled waste container.
-
Do not fill waste containers beyond 90% capacity to allow for expansion.[12]
-
3. Decontamination of Glassware and Surfaces:
-
Principle of Decontamination: The goal is to neutralize or remove any residual chemical.
-
Procedure:
-
Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound.
-
Collect the initial rinsate as hazardous waste.[11] For highly toxic compounds, the first three rinses must be collected.[11]
-
After the initial solvent rinse, wash the glassware with soap and water.
-
For surface decontamination, wipe the area with a cloth dampened with the chosen solvent, followed by a soap and water wash.[10] All cleaning materials must be disposed of as hazardous waste.[13]
-
IV. Spill Management: An Emergency Response Workflow
Accidents happen. A well-rehearsed spill response plan is crucial for minimizing exposure and environmental impact.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.[13]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[9]
-
Attend to Injured: If anyone is contaminated, remove them from the area and begin first aid. Remove contaminated clothing and flush affected skin with water for at least 15 minutes.[1][13] If the chemical enters the eyes, rinse cautiously with water for several minutes.[1]
Spill Cleanup Procedure:
-
For Small Spills (Solid):
-
For Small Spills (Liquid):
DOT Diagram: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
V. Final Disposal and Waste Pickup
Once your hazardous waste container is full (no more than 90%), or if you are discontinuing the use of the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3][11]
-
Ensure the container is tightly sealed and the label is complete and legible.
-
Store the waste in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
VI. Trust Through Expertise: The Rationale Behind the Protocol
This guide is designed not just to be followed, but to be understood. The segregation of halogenated waste is critical because these compounds can produce harmful byproducts during incineration if not handled by a facility equipped for them.[14] The emphasis on avoiding dust generation is due to the respiratory irritation hazard posed by the compound.[1][2] By understanding the "why" behind each step, we empower ourselves to make safer choices in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ChemView | US EPA [chemview.epa.gov]
- 6. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.es [fishersci.es]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. scribd.com [scribd.com]
Navigating the Safe Handling of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key building block in medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Safety Briefing: Understanding the Risks
This compound is a compound that demands respect. According to its Safety Data Sheet (SDS), it is classified as acutely toxic if swallowed and can cause significant skin and eye irritation[1][2]. Some sources also indicate that it may cause respiratory irritation[1][3]. The primary routes of exposure are ingestion, skin contact, and inhalation. Therefore, our safety protocols are designed to mitigate these specific risks at every stage of handling.
Hazard Identification Summary:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Toxic if swallowed | Acute toxicity, oral (Category 3) | Ingestion |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Skin Contact |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Eye Contact |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3) | Inhalation |
Core Operational Protocol: From Receipt to Disposal
This section outlines the step-by-step methodology for the safe handling of this compound. The causality behind each step is explained to reinforce the importance of adherence to these protocols.
Pre-Handling Preparations: Engineering a Safe Workspace
Your first line of defense is a well-designed workspace. The principle here is to contain the chemical and minimize the potential for exposure.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood or a glove box. This is non-negotiable. A closed system or local exhaust ventilation is critical to prevent the inhalation of dust or fumes[4]. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[1][2].
-
Personal Protective Equipment (PPE) Assembly: Before the compound is even brought into the workspace, assemble and inspect your PPE. This proactive step prevents any last-minute scrambling that could lead to a breach in safety.
Personal Protective Equipment (PPE) Checklist:
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use[3][4]. |
| Eyes/Face | Chemical safety goggles and a face shield | To provide comprehensive protection against splashes and airborne particles[4][5]. |
| Body | A lab coat or chemical-resistant apron | To protect your clothing and underlying skin from contamination[4]. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator | Required if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood[1]. |
The Handling Workflow: A Step-by-Step Guide
The following workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Caption: Safe Handling Workflow for this compound
-
Step 1: Weighing and Transfer. When weighing the solid compound, do so within the confines of the fume hood. Use a disposable weighing boat to prevent cross-contamination. If transferring the powder, do so carefully to minimize dust generation.
-
Step 2: Solution Preparation. When preparing solutions, add the solid to the solvent slowly. This prevents splashing. Ensure that the vessel is appropriately labeled with the compound name, concentration, solvent, and date.
-
Step 3: Post-Handling Decontamination. All surfaces and equipment that have come into contact with the compound must be decontaminated. A suitable decontamination solution, such as 70% ethanol, should be used.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][6].
Disposal Plan: Responsible Stewardship
Proper disposal is not just a regulatory requirement; it is a cornerstone of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and the appropriate hazard symbols.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to ensure compliance with local, state, and federal regulations[1][3].
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules. It is about understanding the inherent risks and internalizing the principles of safe laboratory practice. By adopting the protocols outlined in this guide, you are not only protecting yourself and your colleagues but also upholding the integrity of your research. Let this guide serve as a foundational resource in your commitment to a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
